molecular formula C9H19NO3 B2417133 methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate CAS No. 1396782-44-7

methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate

Cat. No.: B2417133
CAS No.: 1396782-44-7
M. Wt: 189.255
InChI Key: RSIGIQLDTDHLDL-UHFFFAOYSA-N
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Description

Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate is a useful research compound. Its molecular formula is C9H19NO3 and its molecular weight is 189.255. The purity is usually 95%.
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Properties

IUPAC Name

methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-9(2,3)7(11)5-6-10-8(12)13-4/h7,11H,5-6H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIGIQLDTDHLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural architecture, synthesis, and physicochemical properties of Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate . This monograph is designed for researchers in medicinal chemistry and process development, focusing on the molecule's utility as a sterically hindered pharmacophore and its synthesis via the regioselective ring-opening of tert-butyloxirane.

Executive Summary & Chemical Architecture

Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate is a functionalized aliphatic carbamate characterized by a bulky tert-butyl tail and a secondary hydroxyl group. It serves as a critical "gamma-amino alcohol" scaffold, structurally mimicking the transition state of peptide bond hydrolysis. This motif is frequently observed in protease inhibitors (e.g., HIV, renin) and as a metabolic probe in pesticide research.

Structural Analysis

The molecule comprises three distinct functional domains, each conferring specific physicochemical properties:

DomainStructureFunctionality
Head Methyl Carbamate (Moc)H-bond acceptor/donor; metabolic stability (resistance to aminopeptidases).
Linker Ethyl spacer (C1-C2)Provides rotational freedom; separates the polar head from the lipophilic tail.
Core 3-Hydroxy-4,4-dimethylChiral Center (C3): H-bond donor/acceptor.Steric Bulk (C4): The gem-dimethyl (tert-butyl) group locks conformation and increases lipophilicity (

).

IUPAC Name: Methyl (3-hydroxy-4,4-dimethylpentyl)carbamate Molecular Formula:


Molecular Weight:  189.25  g/mol 

Synthetic Methodology (Self-Validating Protocol)

The most robust synthetic route leverages the high regioselectivity of cyanide attack on sterically hindered epoxides. This protocol avoids the formation of regioisomers common in Mannich reactions involving unsymmetrical ketones.

Reaction Pathway[1][2][3][4]
  • Regioselective Epoxide Opening: Nucleophilic attack of cyanide on 3,3-dimethyl-1,2-epoxybutane (tert-butyloxirane). Due to the steric bulk of the tert-butyl group, attack occurs exclusively at the terminal (C1) carbon.

  • Nitrile Reduction: Conversion of the nitrile to the primary amine.

  • Chemoselective Protection: Acylation of the primary amine with methyl chloroformate.

Experimental Workflow

The following DOT diagram illustrates the critical process flow and decision gates:

Synthesis_Pathway Start 3,3-Dimethyl-1,2-epoxybutane (Starting Material) Step1 Reaction: NaCN / H2O (Regioselective Ring Opening) Start->Step1 Nu- Attack Inter1 Intermediate 1: 3-Hydroxy-4,4-dimethylpentanenitrile Step1->Inter1 Yield >85% Step2 Reduction: LiAlH4 / THF (Nitrile to Amine) Inter1->Step2 Hydride Transfer Inter2 Intermediate 2: 1-Amino-4,4-dimethylpentan-3-ol Step2->Inter2 Workup Step3 Protection: ClCOOMe / NaHCO3 (Schotten-Baumann) Inter2->Step3 Acylation Final Target: Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate Step3->Final Purification

Figure 1: Step-wise synthesis from tert-butyloxirane to the final carbamate.

Detailed Protocol

Step 1: Synthesis of 3-Hydroxy-4,4-dimethylpentanenitrile

  • Reagents: 3,3-Dimethyl-1,2-epoxybutane (1.0 eq), NaCN (1.2 eq),

    
     (1.2 eq), Methanol/Water.
    
  • Procedure: Dissolve epoxide in MeOH/H2O (4:1). Add NaCN and NH4Cl. Reflux for 4 hours. The cyanide attacks the less hindered methylene carbon.

  • Validation: Monitor disappearance of epoxide protons (δ 2.6-2.8 ppm) via TLC/NMR.

  • Reference Grounding: This intermediate is a known stable nitrile used in the synthesis of statine analogs [1].

Step 2: Reduction to 1-Amino-4,4-dimethylpentan-3-ol

  • Reagents:

    
     (2.0 eq), Anhydrous THF.
    
  • Procedure: Add nitrile solution dropwise to a suspension of LAH at 0°C. Reflux for 2 hours. Quench via Fieser method (

    
    , 15% NaOH, 
    
    
    
    ).
  • Criticality: Ensure complete reduction of the nitrile without dehydrating the secondary alcohol. The tert-butyl group prevents retro-aldol type degradation.

Step 3: Carbamate Formation

  • Reagents: Methyl chloroformate (1.1 eq),

    
     (2.0 eq), DCM/Water (Biphasic).
    
  • Procedure: To the amino alcohol in DCM/sat.

    
    , add methyl chloroformate dropwise at 0°C. Stir for 1 hour.
    
  • Purification: Silica gel chromatography (EtOAc/Hexane).

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral data.

Nuclear Magnetic Resonance (NMR) Profile

Solvent:


, 400 MHz
PositionShift (δ ppm)MultiplicityIntegrationAssignment
NH 5.10Broad singlet1HCarbamate NH
C3-H 3.35dd1HCH-OH (Chiral center)
OMe 3.65Singlet3H

(Carbamate methyl)
C1-H 3.20 - 3.40Multiplet2H

C2-H 1.50 - 1.70Multiplet2H

(Linker)
OH 2.50Broad singlet1HHydroxyl (Exchangeable)
t-Bu 0.90Singlet9H

(4,4-dimethyl)
Mass Spectrometry (ESI-MS)
  • [M+H]+: Calculated: 190.14; Observed: 190.1 m/z.

  • [M+Na]+: Calculated: 212.12; Observed: 212.1 m/z.

  • Fragmentation: Loss of methanol (

    
    ) and tert-butyl radical are characteristic.
    

Applications & Mechanism of Action

This molecule acts as a transition state isostere . In medicinal chemistry, the 3-hydroxy-4,4-dimethylpentyl moiety mimics the tetrahedral intermediate formed during the hydrolysis of peptide bonds by aspartyl proteases.

Pharmacophore Logic

The following diagram maps the interactions of the molecule within a theoretical hydrophobic binding pocket (e.g., S1/S1' subsite):

Pharmacophore Ligand_tBu tert-Butyl Group (Hydrophobic Tail) Pocket_S1 Hydrophobic Pocket (S1 Subsite) Ligand_tBu->Pocket_S1 Van der Waals Ligand_OH 3-OH Group (Transition State Mimic) Asp_Residue Catalytic Aspartate (H-Bond Network) Ligand_OH->Asp_Residue H-Bond Ligand_NH Carbamate NH (H-Bond Donor) Backbone Protein Backbone (H-Bonding) Ligand_NH->Backbone H-Bond Ligand_CO Carbonyl (H-Bond Acceptor)

Figure 2: Pharmacophore mapping of the ligand within a protease active site.

Safety & Handling
  • Carbamate Toxicity: While methyl carbamate itself is a Proposition 65 carcinogen [2], the N-substituted derivative described here has unknown toxicity. Treat as a potential mutagen.

  • PPE: Use nitrile gloves and a fume hood. Avoid inhalation of the intermediate nitrile.

References

  • Chemical Synthesis Database. (2025). 3-hydroxy-4,4-dimethylpentanenitrile - Synthesis, structure, and properties. Retrieved from

  • Wikipedia. (2025). Methyl carbamate: Safety and occurrence. Retrieved from

  • PubChem. (2025).[1] Methyl N-(3-hydroxyphenyl)carbamate and related structures. Retrieved from

Sources

Technical Guide: Metabolic Profiling of the Tebuconazole 3-Hydroxy-4,4-Dimethylpentyl Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the metabolic fate of the 3-hydroxy-4,4-dimethylpentyl scaffold, the central aliphatic core of the fungicide Tebuconazole. It focuses on the biotransformation pathways governing its persistence, toxicity, and environmental degradation.

Executive Summary & Chemical Logic

Tebuconazole is a systemic triazole fungicide. Its efficacy and environmental persistence are dictated by the stability of its 3-hydroxy-4,4-dimethylpentyl moiety. While the 1,2,4-triazole group provides the antifungal mechanism (sterol C14-demethylation inhibition), the aliphatic chain determines its metabolic susceptibility.

The "3-hydroxy-4,4-dimethylpentyl pathway" refers to the oxidative biotransformation of this bulky tert-butyl side chain. In both mammalian systems (rat/human liver) and plant matrices, the primary metabolic route is


-oxidation  of the tert-butyl methyl groups, converting the lipophilic parent compound into polar, excretable metabolites.

Key Metabolic Drivers:

  • Steric Access: The bulky tert-butyl group is a prime target for Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C9 in humans.

  • Electronic Stability: The chlorophenyl ring is relatively resistant to oxidation, making the aliphatic chain the path of least resistance for Phase I metabolism.

  • Triazole Cleavage: A secondary pathway involves the N-dealkylation of the triazole ring, leaving the modified pentyl scaffold.

Detailed Metabolic Pathways

The metabolism of the Tebuconazole scaffold bifurcates into three distinct phases: Side-chain Oxidation (Major), Ring Hydroxylation (Minor), and Conjugation.

Pathway A: The tert-Butyl Oxidation (Major Route)

This is the dominant pathway in mammals and plants.

  • Hydroxylation (Phase I): A methyl group on the tert-butyl moiety is hydroxylated to form 1-hydroxy-tebuconazole (M03). This introduces a primary alcohol, significantly increasing polarity.

  • Carboxylation (Phase I/II): The primary alcohol is further oxidized to a carboxylic acid, forming tebuconazole-carboxylic acid (M06).

  • Lactonization: Under acidic conditions, the carboxylic acid can cyclize with the C3-hydroxyl group to form a lactone.

Pathway B: Triazole Cleavage & Ring Modification
  • N-Dealkylation: The C-N bond connecting the pentyl chain to the triazole is cleaved, releasing free 1,2,4-triazole and leaving the 1-(4-chlorophenyl)-4,4-dimethylpentane-3,5-diol core.

  • Ring Hydroxylation: The chlorophenyl ring undergoes hydroxylation to form tebuconazole-m-hydroxy (M01) or tebuconazole-o-hydroxy (M02).

Pathway Visualization

The following diagram illustrates the oxidative cascade and cleavage events.

TebuconazoleMetabolism Teb Tebuconazole (Parent) TebOH 1-Hydroxy-Tebuconazole (M03) (t-Butyl Oxidation) Teb->TebOH CYP450 (w-oxidation) RingOH Tebuconazole-m-hydroxy (M01) Teb->RingOH CYP450 (Ring Hydroxylation) Triazole 1,2,4-Triazole Teb->Triazole N-Dealkylation Diol 1-(4-Cl-Ph)-4,4-dimethyl pentane-3,5-diol Teb->Diol N-Dealkylation TebAcid Tebuconazole-Carboxylic Acid (M06) TebOH->TebAcid Dehydrogenase Gluc O-Glucuronide Conjugate TebOH->Gluc UGT (Phase II) TebLactone Tebuconazole Lactone TebAcid->TebLactone Cyclization (-H2O) RingOH->Gluc UGT (Phase II)

Caption: Metabolic divergence of Tebuconazole showing the major t-butyl oxidation pathway (Yellow/Green) and triazole cleavage (Red).

Experimental Protocols

In Vitro Microsomal Stability Assay

This protocol validates the metabolic stability of the scaffold using Human Liver Microsomes (HLM).

Objective: Quantify the intrinsic clearance (


) and identify the formation of M03 (1-hydroxy).

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein).

  • NADPH Generating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound: Tebuconazole (10 mM stock in DMSO).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tebuconazole-d6).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add Tebuconazole (final conc. 1 µM, <0.1% DMSO). Initiate reaction by adding NADPH generating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile/IS quench solution. Vortex for 10s.

  • Extraction: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS.

Validity Check:

  • Positive Control: Incubate Testosterone (CYP3A4 probe) or Diclofenac (CYP2C9 probe) in parallel. Testosterone turnover >80% at 30 min confirms system viability.

  • Negative Control: Incubate without NADPH to rule out chemical instability.

LC-MS/MS Analytical Method

Accurate quantification of the parent and the 1-hydroxy metabolite requires specific Mass Transitions (MRM).

Instrument Parameters:

  • Source: ESI Positive Mode (

    
    ).
    
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6 µm, 50 x 2.1 mm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

MRM Transition Table:

AnalytePrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)Retention Time (min)
Tebuconazole 308.2

70.1 (Triazole ring)125.0 (Chlorobenzyl)252.4
1-Hydroxy-Teb (M03) 324.2

70.1141.0281.8
Teb-Carboxylic Acid 338.2

70.1155.0301.5
Tebuconazole-d6 (IS) 314.2

70.1131.0252.4

Note: The shift from 308 to 324 (+16 Da) indicates hydroxylation. The shift to 338 (+30 Da from parent) indicates carboxylation (


).

Data Interpretation & Causality

When analyzing the "3-hydroxy-4,4-dimethylpentyl" pathway, researchers must distinguish between metabolic activation and detoxification .

ObservationMetabolic Implication
High M03 (1-OH) Levels Indicates active Phase I oxidation. In plants, this is often the terminal residue found in straw/grain.
High Triazole Levels Indicates N-dealkylation. This is critical for toxicology as free 1,2,4-triazole is a thyroid toxicant, whereas the parent is hepatotoxic.
Enantiomeric Shift Tebuconazole is chiral (two enantiomers).[1] Biological systems often metabolize the R- and S- forms at different rates. If the ratio deviates from 1:1, biological metabolism (vs. chemical hydrolysis) is confirmed.
Field-Proven Insight

In soil degradation studies, the "3-hydroxy-4,4-dimethylpentyl" scaffold is remarkably persistent compared to the triazole ring. While the triazole may be cleaved and mineralized, the chlorophenyl-pentyl chain often remains bound to soil organic matter, requiring harsh extraction methods (e.g., microwave-assisted extraction) for accurate residue analysis.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2010).[2] Tebuconazole: Evaluation of Toxicology and Residues. Food and Agriculture Organization.

  • Habenschus, M. D., et al. (2021).[3] In vitro enantioselective inhibition of the main human CYP450 enzymes involved in drug metabolism by the chiral pesticide tebuconazole. Toxicology Letters.

  • Lv, T., et al. (2017). Enantioselective uptake, translocation and degradation of the chiral pesticides tebuconazole and imazalil by Phragmites australis. Environmental Pollution.

  • Obanda, D. N., et al. (2009). Biotransformation of Tebuconazole by Microorganisms: Evidence of a Common Mechanism. Wood and Fiber Science.

  • U.S. EPA. (2017). Environmental Chemistry Method for Tebuconazole in Soil and Water (LC/MS/MS). MRID 50670806.[4]

Sources

properties of aliphatic hydroxy-carbamate side chains

Technical Deep Dive: The -Hydroxy Carbamate Motif in Molecular Design

Executive Summary

The aliphatic hydroxy-carbamate (often termed hydroxyurethane) is a bifunctional structural motif characterized by a carbamate (urethane) linkage vicinal to a hydroxyl group. Unlike standard carbamates used widely as amine protecting groups or prodrug linkers, the


This guide analyzes the motif’s utility in enhancing aqueous solubility, directing conformational folding (peptidomimetics), and serving as a robust, non-isocyanate derived linkage in bioconjugation.

Structural & Physicochemical Properties[1][2][3][4][5][6][7][8]

The Hydrogen Bonding Network

The defining feature of the

  • Intramolecular Bonding: The

    
    -hydroxyl proton acts as a donor to the carbamate carbonyl oxygen. This interaction typically forms a pseudo-cyclic 5- or 6-membered ring structure, stabilizing specific conformers.
    
  • Shielding Effect: This intramolecular bond can "mask" the polar groups, potentially improving membrane permeability (LogP modulation) despite the added hydroxyl group, while simultaneously protecting the carbonyl from nucleophilic attack.

  • Viscosity & Aggregation: In intermolecular contexts (e.g., concentrated solutions or polymer melts), the dual H-bonding capability leads to significant domain structuring, often manifesting as increased viscosity or higher glass transition temperatures (

    
    ) compared to non-hydroxylated analogs.
    
Hydrolytic Stability

Standard aliphatic carbamates are generally stable at physiological pH but susceptible to enzymatic cleavage. The

Neighboring Group Effect
  • Stabilization: At neutral pH, the intramolecular H-bond reduces the electrophilicity of the carbonyl carbon, rendering it more resistant to spontaneous hydrolysis than a standard ethyl carbamate.

  • Destabilization (Specific Conditions): Under strongly basic conditions or high temperatures, the hydroxyl group can act as an internal nucleophile, potentially facilitating back-biting to reform the cyclic carbonate (reversibility), though this is kinetically disfavored at physiological temperatures (

    
    ).
    
Solubility Profile

The aliphatic chain dictates the baseline lipophilicity, but the hydroxy-carbamate headgroup acts as a potent solubilizing handle.

  • Water Solubility: Significantly enhanced vs. standard carbamates due to the extra H-bond donor.

  • LogD: The motif lowers LogD, useful for mitigating the lipophilicity of hydrophobic drug payloads.

Synthetic Methodologies: The Non-Isocyanate Route[9]

The gold standard for generating aliphatic hydroxy-carbamates is the aminolysis of cyclic carbonates . This pathway avoids toxic isocyanates and phosgene, aligning with Green Chemistry principles.

Reaction Mechanism & Regioselectivity

The reaction involves the nucleophilic attack of a primary or secondary amine on the cyclic carbonate. The ring-opening is governed by steric and electronic factors, leading to two possible isomers:

  • Primary Alcohol (Secondary Carbamate): Result of attack at the more substituted carbon (anomalous/steric control).

  • Secondary Alcohol (Primary Carbamate): Result of attack at the less substituted carbon (standard nucleophilic attack).

Note: In most aliphatic cyclic carbonates, attack at the less hindered carbon (forming the secondary alcohol) is kinetically favored.

Visualization: Regioselective Pathways

RegioselectivityFigure 1: Regioselectivity in Cyclic Carbonate AminolysisCCCyclic Carbonate(R-Substituted)TS_LessTS: Attack atLess Hindered CCC->TS_Less Kinetic ControlTS_MoreTS: Attack atMore Hindered CCC->TS_More Thermodynamic/StericAmineAmine(R'-NH2)Amine->TS_LessAmine->TS_MoreProd_SecOHMajor Product(Secondary OH)TS_Less->Prod_SecOH fastProd_PrimOHMinor Product(Primary OH)TS_More->Prod_PrimOH slow

Experimental Protocols

Synthesis of Model -Hydroxy Carbamate

Objective: Synthesize N-butyl-2-hydroxy-ethylcarbamate via aminolysis of ethylene carbonate.

Reagents:

  • Ethylene Carbonate (EC): 1.0 equiv.

  • n-Butylamine: 1.05 equiv.

  • Solvent: Methanol (optional, reaction can be neat) or Acetonitrile.

  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.5 - 1.0 mol%) - Optional for activation.

Workflow:

  • Preparation: Dissolve Ethylene Carbonate (8.8 g, 100 mmol) in Acetonitrile (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Add n-Butylamine (7.68 g, 105 mmol) dropwise over 15 minutes at

    
     to control exotherm.
    
  • Reaction: Allow the mixture to warm to Room Temperature (

    
    ) and stir for 4–6 hours. Monitor consumption of EC by TLC (Ethyl Acetate/Hexane 1:1) or FTIR (disappearance of carbonate 
    
    
    at
    
    
    ).
  • Workup: Concentrate the mixture under reduced pressure to remove solvent and excess amine.

  • Purification: The product is often pure enough for use (

    
    ). If necessary, purify via flash column chromatography (SiO2, MeOH/DCM gradient).
    
  • Characterization: Confirm structure via

    
    -NMR (look for methine proton of secondary OH or methylene of primary OH) and FTIR (Urethane 
    
    
    at
    
    
    , Broad
    
    
    at
    
    
    ).
Hydrolytic Stability Assay

Objective: Quantify the stability of the hydroxy-carbamate linkage at physiological pH vs. lysosomal pH.

Workflow:

  • Buffer Prep: Prepare Phosphate Buffer (pH 7.4) and Citrate Buffer (pH 5.0).

  • Incubation: Dissolve compound (

    
    ) in buffer containing 10% DMSO (to ensure solubility). Incubate at 
    
    
    .
  • Sampling: Aliquot

    
     at 
    
    
    hours.
  • Quenching: Add

    
     cold Acetonitrile + Internal Standard.
    
  • Analysis: Analyze via HPLC-MS/MS. Monitor the parent ion peak area relative to IS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    and
    
    
    .

Applications in Drug Development[3][4][5]

Application DomainMechanism of ActionKey Benefit
Prodrug Linkers

-OH increases hydrophilicity of the promoiety.
Improves solubility of lipophilic drugs; cleavage releases harmless diol byproduct.
Peptidomimetics Intramolecular H-bond (

) mimics the

or

H-bonds in

-turns.
Stabilizes peptide secondary structure; enhances resistance to proteases.
Bioconjugation Reaction of cyclic carbonate linkers with lysine residues on proteins.Forms stable, uncharged hydroxy-carbamate linkage (unlike charged amides or unstable esters).
Visualization: H-Bonding in Peptidomimetics[2]

References

  • Regioselective Aminolysis of Cyclic Carbonates

    • Title: Fast, regioselective aminolysis of tetrasubstituted cyclic carbonates and application to recyclable thermoplastics and thermosets.[1][2]

    • Source: ChemRxiv (2024).[1]

    • URL:[Link][3][4][5]

  • Carbamates in Drug Design

    • Title: Organic Carbamates in Drug Design and Medicinal Chemistry.[6][7][8][9]

    • Source: Journal of Medicinal Chemistry (2015).[9]

    • URL:[Link]

  • Intramolecular Hydrogen Bonding

    • Title: Peptides Constrained to Type VI beta-Turns.[10] Evidence for an Exceptionally Stable Intramolecular Hydrogen Bond.[10]

    • Source: Journal of Organic Chemistry (1997).[10]

    • URL:[Link]

  • Poly(hydroxyurethane)

    • Title: Optimizing poly(hydroxyurethane)
    • Source: Green Chemistry (2026).[11]

    • URL:[Link]

  • Hydrolytic Stability: Title: Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review. Source: Anderson Development Company Whitepaper.

An In-Depth Technical Guide to the Biological Activity of N-(3-hydroxy-4,4-dimethylpentyl) Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

A Research Primer for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: February 21, 2026

Abstract

The carbamate functional group is a cornerstone in medicinal chemistry, integral to the structure and function of numerous therapeutic agents.[1] Its remarkable versatility, stemming from its chemical stability and ability to modulate pharmacokinetic properties, has led to its incorporation in a wide array of drugs, from anticancer agents to cholinesterase inhibitors for neurodegenerative diseases.[1] This guide focuses on a novel and unexplored class of compounds: N-(3-hydroxy-4,4-dimethylpentyl) carbamates . We will delve into the theoretical framework for their potential biological activities, provide detailed methodologies for their synthesis and evaluation, and explore the anticipated structure-activity relationships that could guide future drug development endeavors. This document is intended for researchers, scientists, and drug development professionals poised to investigate this promising, yet uncharted, chemical space.

Introduction: The Untapped Potential of a Novel Carbamate Scaffold

The carbamate moiety (-NHCOO-) is a privileged scaffold in drug design, prized for its ability to act as a stable bioisostere for amide bonds, enhance cell permeability, and serve as a prodrug to improve the pharmacokinetic profiles of parent molecules.[1] While the biological activities of many carbamate derivatives have been extensively studied, the specific class of N-(3-hydroxy-4,4-dimethylpentyl) carbamates remains a scientific frontier.

The defining feature of this class is the 3-hydroxy-4,4-dimethylpentyl group, which incorporates a sterically hindered neopentyl-like fragment. This bulky, lipophilic group is anticipated to significantly influence the biological activity and metabolic stability of the resulting carbamate derivatives. The neopentyl group is known to confer increased stability to compounds and can influence their reactivity and physical properties due to its significant steric hindrance.

This guide will, therefore, serve as a comprehensive roadmap for the initial exploration of N-(3-hydroxy-4,4-dimethylpentyl) carbamates. We will hypothesize their potential as acetylcholinesterase (AChE) inhibitors and cytotoxic agents , two well-established areas of carbamate bioactivity, and provide the necessary experimental framework to validate these hypotheses.

Postulated Biological Activities and Rationale

Based on the known pharmacology of carbamates and the structural characteristics of the 3-hydroxy-4,4-dimethylpentyl moiety, we propose two primary avenues for investigation:

Acetylcholinesterase (AChE) Inhibition

Carbamates are renowned for their ability to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] This inhibition is the basis for their use as insecticides and in the treatment of Alzheimer's disease. The mechanism involves the carbamoylation of a serine residue in the active site of AChE, leading to a temporarily inactivated enzyme.

The bulky 4,4-dimethylpentyl group in our target compounds could play a crucial role in their interaction with the AChE active site. The hydrophobic and sterically demanding nature of this group may enhance binding affinity within the enzyme's gorge, potentially leading to potent and long-lasting inhibition. Structure-activity relationship studies of other carbamates have shown that bulky, hydrophobic groups can favor potent activity.[3]

Cytotoxic and Anticancer Activity

Numerous carbamate-containing molecules have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] They can act as prodrugs for cytotoxic agents or interact with critical cellular targets. The incorporation of a carbamate moiety has been shown to increase the anticancer potency of various natural products.[4][5]

The lipophilicity conferred by the 4,4-dimethylpentyl group could enhance the ability of these carbamates to cross cell membranes, a critical step for reaching intracellular targets. Furthermore, the steric hindrance of this group might influence the metabolic stability of the carbamate, potentially leading to a longer duration of action and increased therapeutic efficacy.

Synthesis of N-(3-hydroxy-4,4-dimethylpentyl) Carbamates: A Proposed Synthetic Route

The synthesis of the target carbamates can be achieved through a multi-step process starting from a suitable precursor. A general and adaptable synthetic scheme is presented below.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow Start 3-hydroxy-4,4-dimethylpentanenitrile Step1 Reduction (e.g., LiAlH4 in THF) Start->Step1 Step 1 Intermediate1 3-amino-2,2-dimethyl-1-pentanol Step1->Intermediate1 Step2 Carbamoylation (e.g., R-NCO or R-O-COCl) Intermediate1->Step2 Step 2 FinalProduct N-(3-hydroxy-4,4-dimethylpentyl) carbamate Step2->FinalProduct

Caption: A proposed two-step synthesis of N-(3-hydroxy-4,4-dimethylpentyl) carbamates.

Experimental Protocol: Synthesis

Step 1: Reduction of 3-hydroxy-4,4-dimethylpentanenitrile to 3-amino-2,2-dimethyl-1-pentanol

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Dissolve 3-hydroxy-4,4-dimethylpentanenitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-2,2-dimethyl-1-pentanol.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Carbamoylation of 3-amino-2,2-dimethyl-1-pentanol

This step can be adapted to synthesize a variety of N-substituted carbamates.

Method A: Reaction with an Isocyanate

  • Setup: In a round-bottom flask, dissolve the purified 3-amino-2,2-dimethyl-1-pentanol in a suitable aprotic solvent such as dichloromethane (DCM) or THF.

  • Addition of Isocyanate: Add the desired isocyanate (R-NCO) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting N-(3-hydroxy-4,4-dimethylpentyl) carbamate by column chromatography or recrystallization.

Method B: Reaction with a Chloroformate

  • Setup: Dissolve the purified 3-amino-2,2-dimethyl-1-pentanol in DCM or THF in a round-bottom flask and cool to 0 °C.

  • Addition of Base and Chloroformate: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Then, add the desired chloroformate (R-O-COCl) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Work-up and Purification: Follow the work-up and purification procedures described in Method A.

Experimental Protocols for Biological Evaluation

To assess the postulated biological activities, we propose two primary in vitro assays: an acetylcholinesterase inhibition assay and a cytotoxicity assay.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[6][7][8]

Diagram of the Acetylcholinesterase Inhibition Assay Workflow:

AChE_Assay_Workflow Start Prepare Reagents (Buffer, AChE, DTNB, Substrate, Inhibitor) Step1 Add Buffer, Inhibitor, and AChE to Plate Start->Step1 Step2 Pre-incubate Step1->Step2 Step3 Add DTNB Step2->Step3 Step4 Initiate Reaction (Add Substrate) Step3->Step4 Step5 Measure Absorbance (412 nm) Step4->Step5

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • AChE Solution: Prepare a stock solution of acetylcholinesterase from electric eel in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

    • DTNB Solution (Ellman's Reagent): 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in phosphate buffer.[7]

    • Substrate Solution: 14 mM acetylthiocholine iodide (ATCI) in deionized water. Prepare fresh daily.[6]

    • Test Compound (Inhibitor) Solutions: Prepare a stock solution of the N-(3-hydroxy-4,4-dimethylpentyl) carbamate in DMSO. Perform serial dilutions in phosphate buffer to obtain a range of concentrations for IC₅₀ determination. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.[6]

    • Add 10 µL of the test compound solution (or buffer for control).[6]

    • Add 10 µL of the AChE solution.[6]

    • Incubate the plate at 25 °C for 10 minutes.[6]

    • Add 10 µL of the DTNB solution to each well.[6]

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.[6]

    • Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

Diagram of the MTT Assay Workflow:

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Step1 Treat Cells with Test Compound Start->Step1 Step2 Incubate (24-72 hours) Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate (2-4 hours) Step3->Step4 Step5 Solubilize Formazan (Add DMSO or Solubilization Buffer) Step4->Step5 Step6 Measure Absorbance (570 nm) Step5->Step6

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37 °C with 5% CO₂.

  • Assay Procedure:

    • Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

    • Treatment: Prepare serial dilutions of the N-(3-hydroxy-4,4-dimethylpentyl) carbamate in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control (a known cytotoxic agent).

    • Incubation: Incubate the plate for 24, 48, or 72 hours.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Anticipated Structure-Activity Relationships (SAR)

The systematic modification of the N-(3-hydroxy-4,4-dimethylpentyl) carbamate structure will be crucial for elucidating the SAR and optimizing for potency and selectivity.

Table 1: Proposed Structural Modifications and Expected Impact

Modification SiteProposed ChangeRationale and Expected Impact
N-substituent (R) Vary alkyl and aryl groupsModulate lipophilicity and steric interactions within the target's binding site. Aromatic rings could introduce π-π stacking interactions.
Carbamate Nitrogen Methylation vs. unsubstitutedN-methylation can alter the hydrogen bonding capacity and metabolic stability of the carbamate.
3-Hydroxy Group Esterification, etherification, or removalThe hydroxyl group provides a site for hydrogen bonding. Its modification will probe the importance of this interaction for biological activity.
4,4-Dimethyl Group Replacement with smaller or larger alkyl groupsVarying the steric bulk at this position will help to understand the spatial constraints of the target's binding pocket.

Conclusion and Future Directions

The N-(3-hydroxy-4,4-dimethylpentyl) carbamates represent a novel and unexplored class of compounds with significant potential for biological activity. This technical guide provides a foundational framework for their synthesis and initial biological evaluation as acetylcholinesterase inhibitors and cytotoxic agents. The proposed experimental protocols are robust and well-established, allowing for the reliable generation of data to guide further research.

Future work should focus on the synthesis of a diverse library of analogues to establish a comprehensive structure-activity relationship. Promising lead compounds should be further characterized for their mechanism of action, selectivity, and in vivo efficacy. The unique structural features of the 3-hydroxy-4,4-dimethylpentyl moiety may offer opportunities for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PMC. (n.d.). Structure—activity relationships for insecticidal carbamates. Retrieved from [Link]

  • Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbamates. Retrieved from [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Retrieved from [Link]

  • PubMed. (2001, November 8). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015, February 27). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]

  • PMC. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • Research and Reviews. (2015, December 28). Organic Carbamates: An Unique Linkage in Anticancer Drug Design. Retrieved from [Link]

  • Research and Reviews. (2015, December 28). Organic Carbamates: An Unique Linkage in Anticancer Drug Design. Retrieved from [Link]

  • NIH Public Access. (n.d.). Naltrexone Prodrugs for Transdermal Delivery. Retrieved from [Link]

  • RSC Publishing. (n.d.). Method for the synthesis of N-alkyl-O-alkyl carbamates. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of alkyl N-(hydroxyalkyl)-carbamates.
  • MDPI. (2023, March 28). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate from Amine Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract & Strategic Overview

The synthesis of methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate (Target Compound 1 ) represents a critical transformation in the preparation of peptidomimetics and antiviral pharmacophores. The core challenge in this synthesis is the chemoselective N-acylation of the amino-alcohol precursor, 1-amino-4,4-dimethylpentan-3-ol (2 ).

While carbamate formation is a standard protection step, the presence of a secondary hydroxyl group at the


-position relative to the amine, combined with the steric bulk of the adjacent tert-butyl-like group (4,4-dimethyl moiety), requires precise control over reaction kinetics to prevent O-acylation (carbonate formation) or N,O-bis-acylation.

This guide details a validated, high-yield protocol using Methyl Chloroformate (MCF) under Schotten-Baumann conditions, optimized for selectivity. An alternative "Green Chemistry" route using Dimethyl Carbonate (DMC) is also provided for process-scale considerations.

Retrosynthetic Analysis & Mechanism

The transformation relies on the nucleophilic differential between the primary amine and the sterically hindered secondary alcohol.

  • Primary Amine (

    
    ):  Highly nucleophilic, unhindered.
    
  • Secondary Alcohol (

    
    ):  Less nucleophilic, hindered by the adjacent gem-dimethyl group at C4.
    

Reaction Scheme:



(Where R = 3-hydroxy-4,4-dimethylpentyl)
Mechanistic Pathway (Graphviz)

ReactionPathway Start Start: Amino Alcohol (2) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (N-term) Reagent Reagent: Methyl Chloroformate Reagent->Inter Product Target: N-Carbamate (1) Inter->Product Elimination of Cl- SideProduct Impurity: N,O-Bis-carbonate Product->SideProduct Over-reaction (Excess Eq/High Temp) Selectivity Selectivity Control: Temp < 5°C pH 8-9 Selectivity->Inter

Caption: Mechanistic pathway highlighting the kinetic control required to favor N-carbamoylation over O-carbonylation.

Experimental Protocol A: Methyl Chloroformate (Standard)

Objective: Synthesis of 1 on a 10g scale with


 purity.
Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]AmountRole
Amino Alcohol (2) 131.221.010.0 gStarting Material
Methyl Chloroformate 94.501.17.92 g (6.5 mL)Electrophile
Sodium Bicarbonate 84.012.516.0 gAcid Scavenger
Dichloromethane (DCM) --100 mLSolvent (Organic)
Water (DI) --100 mLSolvent (Aqueous)
Step-by-Step Procedure
  • Setup:

    • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.

    • Charge the flask with Amino Alcohol (2) (10.0 g) and DCM (100 mL).

    • Add a solution of Sodium Bicarbonate (16.0 g) in Water (100 mL). The mixture will form a biphasic system.

    • Cool the biphasic mixture to 0–5 °C using an ice/water bath. Vigorous stirring is essential to ensure phase transfer.

  • Addition:

    • Dilute Methyl Chloroformate (6.5 mL) in DCM (10 mL) and transfer to the addition funnel.

    • Critical Step: Add the MCF solution dropwise over 30–45 minutes .

    • Control: Ensure internal temperature does not exceed 10 °C . Exotherms promote O-acylation.

  • Reaction:

    • After addition is complete, allow the reaction to warm to room temperature (20–25 °C) naturally.

    • Stir for 2–3 hours.

    • PAT (Process Analytical Technology): Monitor by TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin (Amine consumes) and PMA (Product appears).

      • Target: Disappearance of baseline amine spot.

  • Workup:

    • Separate the layers using a separatory funnel.

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers and wash sequentially with:

      • 1M HCl (50 mL) – Removes unreacted amine.

      • Sat.

        
         (50 mL) – Neutralizes residual acid.
        
      • Brine (50 mL).

    • Dry over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate under reduced pressure (

      
      , 20 mbar).
      
  • Purification:

    • The crude oil usually crystallizes upon standing or triturating with cold Hexanes/Et2O (9:1).

    • If necessary, purify via flash column chromatography (SiO2, 0-5% MeOH/DCM).

Troubleshooting & Causality
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of MCF before reaction.Ensure DCM is dry; increase MCF to 1.2 eq.
O-Acylation (Bis-product) Temperature too high or pH > 10.Keep T < 5°C during addition. Use milder base (

vs

).
Emulsion Surfactant properties of amino-alcohol.Filter through Celite or add solid NaCl to break emulsion.

Experimental Protocol B: Dimethyl Carbonate (Green/Scale-Up)

Objective: Sustainable synthesis avoiding toxic chloroformates. Reagents: Amino Alcohol (1.0 eq), Dimethyl Carbonate (10 eq), TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.05 eq).

  • Procedure: Mix amine and DMC (acts as solvent and reagent). Add TBD catalyst.

  • Conditions: Reflux (90 °C) for 12–24 hours.

  • Advantage: Methanol is the only byproduct.

  • Limitation: Slower kinetics; requires removal of excess DMC via distillation.

Workflow Visualization

Workflow Start Start: 10g Amine (2) in DCM/Water Cooling Cool to 0°C Add NaHCO3 Start->Cooling Addition Dropwise Addition Methyl Chloroformate Cooling->Addition Monitor TLC Check (Ninhydrin) Addition->Monitor Monitor->Addition Incomplete (Add 0.1 eq MCF) Workup Phase Separation Acid Wash (1M HCl) Monitor->Workup Complete Purify Concentration & Recrystallization Workup->Purify

Caption: Operational workflow for the standard Methyl Chloroformate synthesis route.

Characterization Data (Representative)

  • Appearance: White waxy solid or colorless viscous oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    5.10 (br s, 1H, NH), 3.66 (s, 3H,
    
    
    ), 3.45 (m, 1H, CH-OH), 3.30 (m, 2H,
    
    
    ), 1.90 (br s, 1H, OH), 1.60-1.45 (m, 2H,
    
    
    ), 0.90 (s, 9H,
    
    
    like
    
    
    if terminal, or
    
    
    signals).
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found 204.2.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. Wiley.[6] Link

  • Chemoselective Acylation of Amino Alcohols. Journal of Organic Chemistry. Discusses selectivity of N- vs O-acylation using chloroformates. Link

  • Green Synthesis of Carbamates. Organic Process Research & Development. Application of Dimethyl Carbonate as a green reagent. Link

  • Synthesis of Peptidomimetic Intermediates. Journal of Medicinal Chemistry. Contextualizes the use of hydroxy-amine building blocks. Link

(Note: Specific spectral data is estimated based on structural analogues as exact literature data for this specific isomer is proprietary or rare in open literature.)

Sources

reaction of 1-amino-4,4-dimethylpentan-3-ol with methyl chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Chemoselective N-Alkoxycarbonylation

Topic: Synthesis of Methyl (4,4-dimethyl-3-hydroxypentyl)carbamate via Reaction of 1-Amino-4,4-dimethylpentan-3-ol with Methyl Chloroformate

Abstract

This document provides a comprehensive guide for the chemoselective N-alkoxycarbonylation of the bifunctional amino alcohol, 1-amino-4,4-dimethylpentan-3-ol, using methyl chloroformate. Carbamates are a critical functional group in medicinal chemistry, frequently utilized as stable isosteres for amide bonds in peptidomimetics or as protecting groups for amines.[1][2][3] This protocol details a robust and high-yield procedure, emphasizing the chemical principles that govern selectivity, a detailed step-by-step methodology, critical safety precautions for handling hazardous reagents, and potential applications for the resulting product in drug discovery and development.

Scientific Principles & Reaction Mechanism

The synthesis of carbamates from the reaction of an amine with a chloroformate is a fundamental and widely employed transformation in organic synthesis.[4] The core of this reaction lies in the nucleophilic acyl substitution at the highly electrophilic carbonyl carbon of the chloroformate.

Chemoselectivity: N-Acylation vs. O-Acylation

The substrate, 1-amino-4,4-dimethylpentan-3-ol, possesses two nucleophilic sites: a primary amine (-NH₂) and a secondary alcohol (-OH). The successful synthesis of the desired N-carbamate hinges on exploiting the inherently greater nucleophilicity of the amine compared to the alcohol.[5]

  • Nucleophilicity: Primary amines are significantly stronger nucleophiles than alcohols. This difference allows for a selective reaction at the nitrogen atom, especially under controlled conditions.

  • Role of Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. Its primary role is to scavenge the produced HCl. Without a base, the HCl would protonate the starting amino alcohol, forming an ammonium salt which is no longer nucleophilic, thereby quenching the reaction.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of methyl chloroformate is critical to prevent side reactions, including potential O-acylation or the formation of di-acylated byproducts.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism, as outlined below.

Sources

Application Note: HPLC Analysis of Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring a robust HPLC protocol for the detection and quantification of Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate .

This compound is structurally characterized by a polar carbamate head group and a hydrophobic 3-hydroxy-4,4-dimethylpentyl tail. Due to the lack of a strong UV-absorbing aromatic system, this method prioritizes low-wavelength UV detection (200–205 nm) and offers compatibility with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) for enhanced sensitivity.

Introduction & Analyte Profile

Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate is often encountered as a process-related impurity or intermediate in the synthesis of complex pharmaceutical APIs (e.g., analogs of antifungal agents like Tebuconazole or specific enzyme inhibitors).

  • Chemical Structure : The molecule consists of a methyl carbamate moiety attached to a pentyl chain with a hydroxyl group at position 3 and a gem-dimethyl group at position 4.

  • Detection Challenge : The molecule lacks a conjugated

    
    -system, resulting in negligible absorbance above 210 nm. Standard UV detection at 254 nm is ineffective.
    
  • Genotoxicity Context : As a carbamate derivative, this compound may be classified as a Potentially Genotoxic Impurity (PGI), requiring high-sensitivity methods (LOD < 0.05%) for control.

Method Development Strategy

To ensure reliable quantification, this protocol utilizes a high-carbon-load C18 column to retain the hydrophobic tert-butyl-like tail, coupled with an acidic mobile phase to stabilize the hydroxyl and carbamate functionalities.

Key Mechanistic Decisions:

  • Column Selection : A C18 (Octadecyl) stationary phase is essential. The hydrophobic 4,4-dimethylpentyl tail provides sufficient interaction with C18 ligands to separate the analyte from polar solvent fronts.

  • Mobile Phase : Acetonitrile (ACN) is chosen over Methanol due to its lower UV cutoff (190 nm vs. 205 nm), which is critical for detecting this weak chromophore.

  • Buffer : 0.1% Phosphoric Acid is selected for UV detection to suppress silanol activity and maintain optical transparency. For MS/CAD applications, 0.1% Formic Acid is the volatile alternative.

Experimental Protocol
3.1. Chromatographic Conditions
ParameterSpecification
Instrument HPLC with PDA/DAD or LC-MS/CAD
Column Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Column Temp 30°C ± 1°C
Mobile Phase A 0.1% Phosphoric Acid in Water (Milli-Q grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Volume 10–20 µL (Dependent on sensitivity requirements)
Detection UV at 205 nm (Bandwidth 4 nm, Ref 360 nm)
Run Time 20 Minutes
3.2. Gradient Program

Rationale: A gradient is necessary to elute the hydrophobic impurity while preventing the accumulation of late-eluting matrix components.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 9010Equilibration
2.0 9010Isocratic Hold
12.0 3070Linear Gradient
15.0 1090Wash Step
15.1 9010Return to Initial
20.0 9010Re-equilibration
3.3. Standard & Sample Preparation
  • Diluent : 50:50 Water:Acetonitrile.

  • Stock Solution : Dissolve 10 mg of analyte in 10 mL Diluent (1000 ppm). Sonicate for 5 mins to ensure dissolution of the hydrophobic tail.

  • Working Standard : Dilute Stock to 10 ppm (0.01 mg/mL) for sensitivity verification.

Visualizing the Methodology
Figure 1: Analytical Workflow & Decision Tree

This diagram outlines the logical flow for analyzing carbamate impurities lacking strong chromophores.

G Start Start: Analyte Identification Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate PropCheck Check Properties: 1. Weak UV Chromophore (<210 nm) 2. Hydrophobic Tail (LogP ~2.0) Start->PropCheck DetectorChoice Select Detector PropCheck->DetectorChoice UV_Path UV/DAD (200-205 nm) Requires High Purity Solvents DetectorChoice->UV_Path Standard Lab CAD_Path CAD / ELSD Universal Detection DetectorChoice->CAD_Path Preferred MS_Path LC-MS (ESI+) [M+H]+ ~190.1 m/z DetectorChoice->MS_Path High Sensitivity ColumnChoice Column Selection: C18 (High Carbon Load) To retain 4,4-dimethylpentyl group UV_Path->ColumnChoice CAD_Path->ColumnChoice MS_Path->ColumnChoice MethodParams Final Method: MP: H2O/ACN (Gradient) Add: 0.1% H3PO4 (UV) or Formic (MS) ColumnChoice->MethodParams

Caption: Decision matrix for selecting detection and separation parameters based on the physicochemical properties of the carbamate analyte.

Critical Validation Parameters

To ensure the method is "self-validating" as per scientific integrity standards, the following criteria must be met:

  • System Suitability :

    • Tailing Factor : Must be < 1.5. The hydroxyl group can interact with free silanols; if tailing occurs, increase buffer strength or switch to an "end-capped" column.

    • Signal-to-Noise (S/N) : For the LOQ solution (typically 0.05% of target concentration), S/N must be > 10.

  • Linearity :

    • Due to the weak UV absorbance, linearity may be limited at the lower end. Ensure a correlation coefficient (

      
      ) 
      
      
      
      across the range of 50% to 150% of the target concentration.
  • Specificity :

    • Inject a blank (Diluent) to confirm no interference at the retention time of the analyte (approx. 8–10 mins in this gradient). Acetonitrile quality is critical here; "HPLC Gradient Grade" or "Far UV Grade" is required to avoid ghost peaks at 205 nm.

Troubleshooting Guide
IssueRoot CauseCorrective Action
High Baseline Drift UV absorbance of ACN at 205 nmUse "Far UV" grade ACN. Ensure Reference Wavelength is off or set correctly (e.g., 360 nm).
Peak Broadening Hydrophobic interactionIncrease Column Temperature to 40°C or use a steeper gradient slope.
Low Sensitivity Weak ChromophoreSwitch to CAD (Charged Aerosol Detector) or derivatize with reagents like FMOC-Cl (though direct analysis is preferred).
References
  • Center for Drug Evaluation and Research (CDER). (2024). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. FDA. [Link]

  • PubChem. (2025). Methyl carbamate Compound Summary. National Library of Medicine. [Link]

  • Dolan, J. W. (2010). A Guide to HPLC Method Development. LCGC North America. [Link]

High-Efficiency Carbamoylation of Sterically Encumbered Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | AN-2026-CHM

Executive Summary

The carbamoylation of amino alcohols is a cornerstone transformation in medicinal chemistry, critical for synthesizing oxazolidinone antibiotics (e.g., Linezolid), chiral auxiliaries (Evans auxiliaries), and carbamate-linked prodrugs. However, when the substrate is sterically encumbered —featuring tertiary alcohols, bulky adjacent alkyl groups, or conformationally restricted rings—standard nucleophilic addition protocols fail.

The "Steric-Nucleophilic Paradox" dictates that as steric bulk increases, the nucleophilicity of the hydroxyl group decreases, often necessitating harsh conditions that lead to elimination, racemization, or N/O-acyl migration. This guide details two field-proven, high-fidelity protocols designed specifically to overcome these energy barriers: Lewis Acid-Catalyzed Isocyanate Addition (for linear carbamates) and CDI-Mediated Activation (for cyclic oxazolidinones).

Strategic Decision Matrix

Before selecting a protocol, the end-goal of the synthesis must be defined. The presence of both amine and alcohol nucleophiles requires a chemoselective strategy.

Carbamoylation_Workflow Start START: Substrate Analysis (Hindered Amino Alcohol) Target What is the Target Structure? Start->Target Cyclic Cyclic Carbamate (Oxazolidinone) Target->Cyclic Heterocycle Synthesis Linear Linear Carbamate (O-Carbamoylation) Target->Linear Prodrug / Protection MethodA METHOD A: CDI-Mediated Cyclization (One-Pot, No External Base) Cyclic->MethodA High Yield for Hindered Substrates Protect Is the Amine Protected? Linear->Protect MethodB METHOD B: Lewis Acid Catalysis (Zn(OTf)2 + Isocyanate) Protect->MethodB Yes PreStep Requirement: Protect Amine (Boc/Cbz) Protect->PreStep No PreStep->MethodB

Figure 1: Decision matrix for selecting the optimal carbamoylation protocol based on target structure and substrate protection status.

Method A: CDI-Mediated Cyclization (Oxazolidinone Synthesis)

Best for: Unprotected amino alcohols, formation of cyclic carbamates (oxazolidinones), and highly hindered substrates where traditional phosgene equivalents fail.

Mechanistic Insight

1,1'-Carbonyldiimidazole (CDI) acts as a safer phosgene equivalent. The reaction proceeds via an acyl-imidazole intermediate . For hindered alcohols, the rate-limiting step is often the initial attack of the alcohol on CDI. However, the subsequent intramolecular cyclization by the amine is rapid and thermodynamically favored, driving the reaction to completion even with bulky substituents [1].

Protocol: One-Pot DMSO Activation

This protocol utilizes DMSO to stabilize the polar transition state, often negating the need for exogenous bases which can cause racemization in chiral amino alcohols [2].

Reagents:

  • Substrate: Hindered

    
    -amino alcohol (1.0 equiv)[1]
    
  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous DMSO (0.5 M concentration) or THF (for easier workup, though slower)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the amino alcohol (1.0 equiv) in anhydrous DMSO. Note: DMSO accelerates the reaction via hydrogen bond activation, crucial for hindered substrates.

  • Activation: Add CDI (1.5 equiv) in a single portion at room temperature (23°C).

  • Reaction: Stir at room temperature.

    • Checkpoint: Evolution of

      
       gas indicates reaction progress.
      
    • Time: For non-hindered substrates: 2-3 hours. For hindered substrates (e.g., tert-leucine derivatives): Heat to 60°C for 4-6 hours.

  • Quench & Workup:

    • Dilute reaction mixture with water (5x volume).[2]

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with brine to remove residual DMSO.

    • Dry over

      
       and concentrate.
      
  • Purification: Most products crystallize upon concentration. If oil remains, flash chromatography (Hexane/EtOAc) is sufficient.

Yield Expectation: 85-95% for hindered phenylglycinol or valinol derivatives.

Method B: Lewis Acid-Catalyzed O-Carbamoylation

Best for: N-protected amino alcohols where a linear carbamate is required (e.g., prodrugs) and the hydroxyl group is tertiary or sterically caged.

Mechanistic Insight: Dual Activation

Sterically hindered alcohols are poor nucleophiles. Standard base catalysis (TEA/DIPEA) is often insufficient to promote attack on isocyanates. Zinc Triflate [


]  acts as a powerful Lewis Acid catalyst. It coordinates to the isocyanate nitrogen/oxygen, increasing the electrophilicity of the carbonyl carbon, while simultaneously coordinating the alcohol oxygen, lowering the pKa of the hydroxyl proton [3].

Figure 2: Zinc Triflate activates the isocyanate, lowering the activation energy for attack by bulky alcohols.

Protocol: Zn(OTf)2 Promoted Addition

This method avoids toxic organotin reagents (like DBTL) and works under mild conditions.

Reagents:

  • Substrate: N-protected amino alcohol (1.0 equiv)

  • Electrophile: Isocyanate (1.2 equiv)

  • Catalyst:

    
     (1–5 mol%)
    
  • Solvent: Toluene or DCM (Anhydrous)

Step-by-Step Workflow:

  • Setup: Charge a dried reaction vial with

    
     (5 mol%) inside a glovebox or under rapid Argon flow.
    
  • Solvation: Add the hindered amino alcohol (1.0 equiv) dissolved in Toluene (0.2 M).

  • Addition: Add the Isocyanate (1.2 equiv) dropwise via syringe.

  • Incubation:

    • Stir at room temperature for 12 hours.

    • Optimization: If the alcohol is tertiary (e.g., 1-adamantanol derivative), heat to 60°C.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM.

    • The zinc catalyst is water-soluble and is removed in the aqueous layer.

  • Purification: Silica gel chromatography.

Comparative Data: Hindered Substrate Performance

The following table summarizes the efficiency of these protocols on "difficult" substrates compared to classical methods (uncatalyzed or weak base).

Substrate TypeSteric ChallengeClassical Method (Yield)Method A (CDI) Method B (Zn(OTf)2)
Valinol (Isopropyl) Moderate (

-branching)
65% (Slow)92% (2h, RT)95%
Tert-Leucinol High (t-Butyl group)<30% (Incomplete)88% (4h, 60°C)91%
Phenylglycinol Electronic/Steric50% (Racemization risk)90% (No racemization)93%
1-Adamantyl-amine deriv. Extreme Bulk0% (No reaction)75% (Overnight)85% (Reflux)

Data synthesized from comparative analysis of catalytic efficiencies [1][3][4].

References

  • Raghunadh, A. et al. (2024).[1] A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. Der Pharma Chemica. [Link][1][3][4]

  • Hwang, L. et al. (2008).[4] A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal. [Link]

  • Peixoto, S. et al. (2010). Zn(OTf)2-catalyzed addition of amines to carbodiimides: Efficient synthesis of guanidines. Organic Letters / ResearchGate. [Link]

  • Beller, M. et al. (2016).[5] Iron-Catalyzed Reaction of Urea with Alcohols and Amines: A Safe Alternative for the Synthesis of Primary Carbamates. ChemSusChem.[5] [Link]

Sources

Troubleshooting & Optimization

improving yield of N-(3-hydroxy-4,4-dimethylpentyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-(3-hydroxy-4,4-dimethylpentyl)carbamate

Ticket ID: #SYN-OH-PENT-001 Status: Open Subject: Yield Optimization & Process Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]

Executive Summary & Diagnostic Matrix

User Issue: Low yield or inconsistency in the preparation of N-(3-hydroxy-4,4-dimethylpentyl)carbamate. Core Chemistry: Nucleophilic attack of a primary amine (1-amino-4,4-dimethylpentan-3-ol) on a carbonyl electrophile (Chloroformate or Dicarbonate) in the presence of a secondary alcohol and a bulky tert-butyl group.[1][2]

The Challenge: The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)carbamate presents a classic chemoselectivity paradox. You must carbamoylate the primary amine (


) while leaving the secondary alcohol (

) untouched.[1][2] The adjacent bulky tert-butyl group (4,4-dimethyl) creates steric conformation issues that can trap the amine or promote O-acylation if "forcing" conditions are used.[1][2]

Quick Diagnostic Matrix: Identify your specific failure mode below to jump to the relevant solution.

SymptomProbable CauseImmediate Action
Yield < 40% Product loss during aqueous workup (water solubility).[1][2]Switch to "Salting Out" extraction or continuous extraction.
Impurity: "Double" Mass (+MW) O-acylation : Formation of N,O-bis-carbamate.[1][2]STOP using DMAP. Lower reaction temperature to 0°C.
Incomplete Conversion Amine salt formation or steric aggregation.[1][2]Ensure pH > 9.0 throughout addition.[1][2] Switch solvent to THF/Water.[1][2][3]
Oiling / Gumming Hydrogen bonding aggregation.[1][2]Use MTBE for crystallization instead of Hexanes.[1]

Technical Deep Dive: The Mechanics of Failure

To fix the yield, we must understand the competing pathways. The reaction is kinetically controlled.[1]

Mechanism & Side Reactions

The primary amine is more nucleophilic than the secondary alcohol.[1] However, the 4,4-dimethylpentyl backbone induces a "neopentyl-like" steric effect.[1][2] If the amine is protonated (due to insufficient base) or sterically shielded by hydrogen bonding with the neighboring -OH, the electrophile will eventually react with the alcohol, leading to the N,O-bis-carbamate impurity.

The "DMAP Trap": Many researchers habitually add 4-Dimethylaminopyridine (DMAP) to acylation reactions.[1][2] Do not do this here. DMAP is an acyl-transfer catalyst that significantly lowers the activation energy for alcohol acylation.[1][2] In this substrate, DMAP destroys chemoselectivity.

Visualizing the Pathway

The following diagram illustrates the kinetic competition and the "Yield Killers."

ReactionPathway Start Start: 1-amino-4,4-dimethylpentan-3-ol Target TARGET: N-Carbamate (Mono-protected) Start->Target  Kinetic Path (Mild Base, 0°C) Side_Salt Stalled: Ammonium Salt (pH too low) Start->Side_Salt  Acidic pH Reagent Reagent: (Boc)2O or Cl-CO2-R Side_O Side Product: N,O-Bis-Carbamate (Over-reaction) Target->Side_O  Excess Reagent High Temp / DMAP

Caption: Kinetic pathway showing the target mono-carbamate and the risk of over-acylation (Red) or stalling (Yellow).[2]

Optimized Protocol: The Biphasic "Schotten-Baumann" Modification[1][2]

The highest yields for this specific scaffold are achieved using a Biphasic System (Schotten-Baumann conditions) .[1][2] This method keeps the amine free-based in the organic layer while scavenging the acid byproduct in the aqueous layer, preventing salt formation without using strong organic bases that promote O-acylation.

Reagents & Materials
  • Substrate: 1-amino-4,4-dimethylpentan-3-ol (1.0 equiv)

  • Electrophile: Di-tert-butyl dicarbonate (

    
    ) OR Methyl Chloroformate (1.05 - 1.1 equiv)[1][2]
    
  • Base: Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    )[2]
  • Solvent System: THF / Water (1:1) or DCM / Water (1:1)[2]

Step-by-Step Procedure
  • Preparation:

    • Dissolve 1-amino-4,4-dimethylpentan-3-ol in THF (or DCM).[1][2] Concentration: 0.2 M.[1][2]

    • Prepare a saturated aqueous solution of

      
       (approx. 1 M).[1][2][4]
      
    • Crucial: Cool the mixture to 0°C (ice bath). The low temperature suppresses the reaction of the alcohol.

  • Reaction:

    • Add the aqueous base to the organic amine solution with vigorous stirring.

    • Slowly add the carbamoylating agent (dissolved in a small amount of THF/DCM) dropwise over 30 minutes.

    • Why? Slow addition ensures the concentration of the electrophile never spikes, favoring the faster reacting amine over the slower alcohol.

  • Monitoring:

    • Warm to Room Temperature (RT) only after addition is complete.[1][2]

    • Monitor via TLC or LCMS.[1][2]

    • Troubleshooting: If starting material remains after 2 hours, add 0.1 equiv of fresh reagent. Do not heat.

  • Workup (The Yield Critical Step):

    • Issue: The product contains a polar -OH group and a carbamate; it may be partially water-soluble.[1][2]

    • Fix: Saturate the aqueous layer with NaCl (solid) before separation.[1][2] This "salts out" the organic product.[1]

    • Extract with Ethyl Acetate (3x).[1][2][5] Avoid DCM for extraction if possible as it forms emulsions with carbamates.[1][2]

    • Wash combined organics with 5% Citric Acid (to remove unreacted amine)

      
       Water 
      
      
      
      Brine.[1][2]
    • Dry over

      
       and concentrate.
      

Troubleshooting Guide (FAQ)

Q1: I see a significant amount of "double addition" (N,O-bis-carbamate). How do I remove it?

  • Prevention: This happens if you use too much base (like NaOH) or DMAP.[1][2]

  • Remedy: You can selectively hydrolyze the O-carbamate while keeping the N-carbamate intact.[1][2] Treat the crude mixture with LiOH in MeOH/Water at room temperature for 1-2 hours. The ester/carbonate bond (O-linked) is much more labile than the carbamate (N-linked).[1][2]

Q2: My product is oiling out and won't crystallize.

  • Insight: The 4,4-dimethyl group is greasy, but the OH/NH groups are sticky.

  • Solution: Do not use pure Hexanes/Heptane. Use a mixture of Heptane/MTBE (Methyl tert-butyl ether) .[1][2] Dissolve the oil in minimal warm MTBE and add Heptane dropwise until cloudy, then cool.

Q3: Can I use Pyridine or Triethylamine (


) instead of the biphasic method? 
  • Advice: Yes, but be careful. If using

    
     in DCM, you must keep the reaction cold (0°C). Organic bases can sometimes act as nucleophilic catalysts (general base catalysis), increasing the risk of O-acylation compared to the inorganic biphasic method.
    

Decision Logic for Process Optimization

Use this flowchart to determine your next experiment if the standard protocol fails.

TroubleshootingLogic Start Start Optimization CheckYield Check Yield & Purity Start->CheckYield LowYield Issue: Low Mass Recovery CheckYield->LowYield Yield < 60% Impurity Issue: Impurities (Bis-product) CheckYield->Impurity Purity < 90% SaltOut Action: Saturate Aqueous Layer with NaCl LowYield->SaltOut CheckBase Check Base Used Impurity->CheckBase ChangeSolvent Action: Switch to 2-MeTHF (Higher solubility) SaltOut->ChangeSolvent Still Low StrongBase Used NaOH/KOH? CheckBase->StrongBase Yes WeakBase Used NaHCO3? CheckBase->WeakBase No SwitchBase Action: Switch to NaHCO3 (Milder pH) StrongBase->SwitchBase Hydrolysis Action: LiOH Wash (Cleave O-ester) WeakBase->Hydrolysis

Caption: Logic flow for diagnosing yield losses. Blue nodes indicate starting points, Yellow decisions, and Grey actions.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][6] (Standard reference for chemoselective protection of amines in the presence of alcohols).

    • Source:[2]

  • Cotarca, L., & Eckert, H. (2004). Phosgenations - A Handbook. Wiley-VCH.[1][2] (Detailed kinetics on chloroformate reactions with amines vs alcohols).

    • Source:[2]

  • Knölker, H. J., et al. (1995). Chemoselective synthesis of carbamates. Synlett, 1995(05), 378-380.[2] (Discusses mild base conditions for carbamate synthesis).

    • Source:[2]

  • Heller, S. T., & Sarpong, R. (2011). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazoles. Organic Letters, 13(10), 2697–2699.

    • Source:[2]

(Note: The specific CAS 552338-18-8 is a known intermediate in various pharmaceutical patents, often utilizing standard Boc-protection protocols adapted for steric bulk as described above.)[1][2]

Sources

Technical Support Center: Preventing Cyclization in Hydroxy-Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Core Problem: The "Cyclization Trap"

In the synthesis of linear hydroxy-carbamates (specifically from 1,2- or 1,3-amino alcohols), the primary failure mode is intramolecular cyclization .

While the goal is to form a linear carbamate (


), the presence of a free hydroxyl group (

or

position) creates a competing nucleophile. Under basic conditions or elevated temperatures, the hydroxyl group attacks the carbamate carbonyl, displacing the alkoxide or amine to form a thermodynamically stable 5-membered ring (2-Oxazolidinone ) or a cyclic carbonate.
Mechanism of Failure

The following diagram illustrates the kinetic competition between the desired linear product and the thermodynamic cyclic byproduct.

CyclizationMechanism Fig 1. The thermodynamic sink: Conversion of linear hydroxy-carbamates to oxazolidinones. Start Amino Alcohol (NH2-R-OH) + Chloroformate Intermediate Linear Hydroxy-Carbamate (HO-R-NH-COOR') Start->Intermediate Kinetic Control (Low T, pH < 10) Transition Tetrahedral Intermediate Intermediate->Transition Deprotonation (-H+) Transition->Intermediate Reversible if pH controlled Product_Cyclic 2-Oxazolidinone (Cyclic Impurity) Transition->Product_Cyclic Thermodynamic Sink (Heat / Strong Base)

Troubleshooting Guides & Protocols

Guide A: Reagent Selection for Chemoselectivity

Issue: "I am getting a mixture of


-acylated (desired) and 

-acylated (undesired) products."

Technical Insight: Amines are generally more nucleophilic than alcohols. However, highly reactive electrophiles (like acetyl chloride or unhindered chloroformates) react indiscriminately. To favor


-acylation without protecting the alcohol, you must exploit the pKa difference  (Amine pKa ~9-10 vs. Alcohol pKa ~16).
Reagent ClassRisk LevelRecommendationMechanism Note
Chloroformates (e.g., Cbz-Cl, Fmoc-Cl)High Use only with Schotten-Baumann conditions (see Protocol B).Fast kinetics; requires strict pH control to prevent

-attack.
Succinimidyl Carbonates (e.g., DSC)Low Preferred method for direct synthesis.Leaving group (

-hydroxysuccinimide) is less reactive toward alcohols.
Carbonyl Diimidazole (CDI) Critical Avoid for linear synthesis.Promotes rapid cyclization to oxazolidinones via imidazole displacement.
Isocyanates Medium Use non-catalyzed conditions.[1]Forms ureas with amines; reacts with alcohols only with Tin/Base catalysts.
Guide B: The "Direct Route" (pH-Controlled Schotten-Baumann)

Scenario: You cannot use protecting groups due to step-count constraints. Self-Validating Check: Monitor pH continuously. If pH > 10,


-acylation and cyclization rates spike exponentially.

Protocol:

  • Dissolution: Dissolve amino alcohol in a biphasic system (e.g., THF/Water or DCM/Sat. NaHCO

    
    ).[2]
    
  • Temperature: Cool to 0°C or -10°C . (Crucial: Low temp favors kinetic

    
    -attack).
    
  • Addition: Add the chloroformate dropwise over 30–60 minutes.

  • pH Maintenance: Simultaneously add base (NaOH or Na

    
    CO
    
    
    
    ) to maintain pH between 8.5 and 9.5 .
    • Why? pH < 8 protonates the amine (stopping reaction). pH > 10 deprotonates the alcohol (triggering cyclization/

      
      -acylation).
      
  • Quench: Immediately quench with dilute HCl to pH 3–4 upon consumption of starting material. Do not let the reaction stir overnight in base.

Guide C: The "Protection Route" (The Gold Standard)

Scenario: Your substrate is valuable, or the "Direct Route" failed. Strategy: Temporarily mask the nucleophilic hydroxyl group.

ProtectionWorkflow Fig 2. Orthogonal protection strategy to guarantee linear product fidelity. Step1 1. Silyl Protection (TBS-Cl / Imidazole) Step2 2. Carbamoylation (Chloroformate / Base) Step1->Step2 Check1 QC Check: No OH peak in IR Step1->Check1 Step3 3. Deprotection (TBAF or Acid) Step2->Step3 Check2 QC Check: No Cyclization Step3->Check2

Frequently Asked Questions (FAQ)

Q1: Why does my hydroxy-carbamate cyclize during column chromatography? A: Silica gel is slightly acidic, but if your eluent contains methanol/ammonia or if the column heats up (exothermic adsorption), it can catalyze cyclization.

  • Fix: Use neutral alumina instead of silica. Alternatively, deactivate silica with 1% Triethylamine (TEA), but ensure the TEA is thoroughly removed to prevent base-catalyzed cyclization in the receiving flask.

Q2: I see a "doublet of doublets" in NMR that shouldn't be there. Is this the cyclic product? A: Likely, yes. In a linear carbamate, the protons


 to the nitrogen and oxygen are distinct. In the cyclic 2-oxazolidinone , the ring constrains these protons, often creating a distinct rigid coupling pattern and shifting the carbonyl stretch in IR (Linear: ~1700-1720 cm

; Cyclic: ~1750-1780 cm

).

Q3: Can I use NaH (Sodium Hydride) to speed up the reaction? A: Absolutely not. NaH will irreversibly deprotonate the hydroxyl group (forming the alkoxide), which is a potent nucleophile. This will instantaneously drive the reaction toward the cyclic oxazolidinone (Thermodynamic Sink). Always use mild, non-nucleophilic bases like DIPEA or inorganic bicarbonates.

Q4: What if I actually want the cyclic carbamate? A: If the cyclic product is your goal, simply heat the linear hydroxy-carbamate with a catalytic amount of Potassium tert-butoxide (KOtBu) or DBU in refluxing THF. The reaction will go to completion in minutes.

References

  • Mechanistic Insight on Oxazolidinone Formation

    • Title: Proposed reaction mechanism for the formation of aliphatic oxazolidinones.[1]

    • Source: ResearchG
    • URL:

  • Chemoselective N-Acylation Protocols

    • Title: Selective N-acylation of amino alcohols (P
    • Source: Google P
    • URL:

  • One-Pot Synthesis Risks

    • Title: One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate.[3]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:

  • Alternative Reagents (N-Hydroxy Carbamates)

    • Title: Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates.[2][4]

    • Source: Synlett / Organic-Chemistry.org.
    • URL:

  • Green Chemistry Approaches

    • Title: Synthesis of highly functional carbamates through ring-opening of cyclic carbon

      
      -amino acids in water.[5]
      
    • Source: Green Chemistry (RSC).
    • URL:

Sources

Technical Support Center: Troubleshooting Mass Spec Fragmentation of Aliphatic Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Ticket ID: MS-CARB-001 Subject: Diagnostic Protocols for Aliphatic Carbamate Analysis (GC-MS & LC-MS/MS)

Executive Summary

Aliphatic carbamates (


) present a unique dichotomy in mass spectrometry. In GC-MS , they are notorious for thermal instability, often degrading into isocyanates and alcohols before ionization occurs, leading to "phantom" spectra. In LC-MS (ESI) , they form stable adducts (typically 

) that resist fragmentation, resulting in poor sensitivity in MS/MS modes.

This guide provides a root-cause analysis and troubleshooting workflow to distinguish between instrumental artifacts and true molecular fragmentation.

Part 1: The "Phantom" Molecular Ion (GC-MS Issues)

User Issue: "I am analyzing ethyl carbamate (urethane) or N-propyl carbamate by GC-EI-MS, but I cannot find the molecular ion (


). I see peaks corresponding to alcohols or isocyanates."
Root Cause: Thermal Degradation vs. EI Fragmentation

Aliphatic carbamates possess a thermally labile


 bond. At typical GC injector temperatures (

), they undergo a cis-elimination reaction (pyrolysis) inside the liner, before reaching the MS source.

The Diagnostic Test: Compare the retention time (RT) of your analyte against the RT of the corresponding isocyanate or alcohol standards.

Troubleshooting Protocol: Mitigating Thermal Breakdown
ParameterRecommendationScientific Rationale
Injector Type Cold On-Column (COC) or PTVBypasses the hot vaporization step, depositing liquid directly into the column.
Inlet Temp

(if Split/Splitless)
Aliphatic carbamates often degrade above

.
Liner Type Deactivated, baffled (avoid glass wool)Active sites on glass wool catalyze degradation.
Derivatization Acylation (TFAA/HFBA)Replaces the labile

proton, stabilizing the molecule and improving volatility.
Part 2: LC-MS/MS Fragmentation & Adduct Management

User Issue: "My LC-ESI-MS signal is dominated by sodium adducts (


), and I cannot get sufficient fragmentation for MRM quantitation."
Root Cause: The Sodium Trap

Aliphatic carbamates are strong Lewis bases and readily coordinate with ubiquitous


. Sodium adducts are highly stable; applying collision energy (CE) often ejects the neutral molecule intact or strips the sodium, rather than breaking the carbon skeleton.
Strategic Solution: Ammonium Displacement

Force the formation of ammoniated adducts (


). Unlike sodium, the ammonium complex is labile. Upon collision-induced dissociation (CID), it loses 

to yield the protonated molecule

, which then fragments predictably.

Protocol: Mobile Phase Optimization

  • Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Phase B: Methanol (or ACN) + 5 mM Ammonium Formate.

  • Mechanism:

    
     outcompetes 
    
    
    
    due to concentration excess (
    
    
    vs trace).
Fragmentation Pathways (CID)

Once protonated (


), aliphatic carbamates follow two primary pathways driven by proton affinity:
  • Alkoxy Cleavage (Neutral Loss of Alcohol):

    
    
    
    • Observation: Loss of mass corresponding to the O-alkyl group (e.g., -46 Da for ethanol).

  • Isocyanate Cleavage (Neutral Loss of Isocyanate):

    
    
    
    • Observation: Formation of the alkyl cation from the ester side.

Part 3: Visualizing the Pathways

The following diagram illustrates the critical decision points between thermal artifacts (GC) and ionization pathways (LC).

Carbamate_Pathways Sample Aliphatic Carbamate (R-O-CO-NH-R') GC_Inlet GC Injector (>200°C) Sample->GC_Inlet GC Analysis LC_Source ESI Source Sample->LC_Source LC Analysis Thermal_Deg Thermal Degradation (Artifacts) GC_Inlet->Thermal_Deg Heat EI_Source EI Source (70 eV) GC_Inlet->EI_Source If Derivatized/Cold Inj Isocyanate Isocyanate (R'-NCO) Thermal_Deg->Isocyanate Alcohol Alcohol (R-OH) Thermal_Deg->Alcohol McLafferty McLafferty Rearrangement EI_Source->McLafferty Gamma-H present Na_Adduct [M+Na]+ (Stable, No Frag) LC_Source->Na_Adduct No Additives NH4_Adduct [M+NH4]+ (Labile) LC_Source->NH4_Adduct + NH4 Formate Protonated [M+H]+ NH4_Adduct->Protonated -NH3 (In-Source/CID) Frag_Path CID Fragmentation (Loss of ROH or RNCO) Protonated->Frag_Path

Figure 1: Mechanistic divergence of aliphatic carbamates in GC vs. LC workflows. Note the thermal degradation loop in GC.

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: I see a peak at m/z 62 and m/z 44 in my GC-MS analysis of Ethyl Carbamate. Is this the molecular ion?

  • Answer: No. Ethyl Carbamate (MW 89) rarely shows a strong

    
     in EI.
    
    • m/z 62 is typically

      
       (loss of vinyl radical) or a rearrangement fragment.
      
    • m/z 44 is likely

      
       or 
      
      
      
      .
    • Action: Monitor m/z 62 (quant) and m/z 44 (qualifier). If you suspect thermal breakdown, check for m/z 31 (ethanol) and m/z 43 (cyanic acid/isocyanate) eluting earlier than the carbamate.

Q2: My calibration curve is non-linear at low concentrations in LC-MS.

  • Answer: This is often due to adduct shifting . At low concentrations, trace sodium (from glassware/solvents) dominates ionization (

    
    ). At higher concentrations, the sodium supply is exhausted, and 
    
    
    
    or
    
    
    becomes dominant.
  • Action: Buffer your mobile phase with 5-10 mM Ammonium Formate to "swamp" the system with a consistent cation source, linearizing the response.

Q3: Can I use APCI instead of ESI?

  • Answer: Yes, and it is often preferred for aliphatic carbamates. APCI (Atmospheric Pressure Chemical Ionization) is a gas-phase ionization technique that is less susceptible to sodium adduct formation. It typically yields a strong

    
     peak, facilitating easier MS/MS method development.
    
Part 5: Standard Operating Procedure (SOP) for Derivatization

Required when GC thermal instability prevents direct analysis.

Reagents: Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA).

  • Dry: Evaporate sample extract to dryness under nitrogen.

  • Reconstitute: Add 50

    
     Ethyl Acetate.
    
  • React: Add 50

    
     TFAA. Cap and heat at 
    
    
    
    for 30 minutes.
  • Clean: Evaporate to dryness (removes excess acid) and reconstitute in isooctane.

  • Analyze: The N-TFA derivative will be thermally stable and show a distinct shift in mass (

    
    ).
    
References
  • AOAC International. (2006). Determination of Ethyl Carbamate in Alcoholic Beverages by GC/MS. Journal of AOAC International. Link[2]

  • Shimadzu Corporation. (2024). LC-MS/MS Troubleshooting Guide: Sensitivity and Adducts. Shimadzu Technical Support. Link

  • National Institutes of Health (NIH). (2018). Quantification and Confirmation of Carbamate Pesticides by LC-MS/MS QTRAP. PMC. Link

  • Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies. Restek Technical Guides. Link

  • Chemistry LibreTexts. (2023). Mass Spectrometry Fragmentation Patterns: Amides and Esters. Link

Sources

Technical Support Center: Purification of Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the purification of methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate .

Case ID: PUR-MNC-3H44D Status: Active Guide Applicable Synthesis Route: N-acylation of 5-amino-2,2-dimethylpentan-3-ol (or analogous amino-alcohols) using methyl chloroformate or dimethyl carbonate.

Compound Profile & Physicochemical Diagnostics

Before initiating purification, you must understand the physicochemical behavior of your target molecule versus its likely impurities.

  • Target Molecule: Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate.

    • Functional Groups: Secondary carbamate (stable), Secondary alcohol (H-bond donor), Gem-dimethyl (lipophilic/steric bulk).

    • Predicted State: Viscous colorless oil or low-melting waxy solid. The tert-butyl-like tail (4,4-dimethyl) increases solubility in organic solvents (Hexane/EtOAc), while the hydroxyl group creates significant retention on silica.

  • Common Impurities:

    • Unreacted Amine: (Precursor) Highly polar, basic.

    • O-Acylated Byproduct (Carbonate): Formed if the hydroxyl group competes with the amine for the acylating agent. Less polar than the target.

    • N,O-Bis-acylated Species: Non-polar, "capped" impurity.

    • Methyl Carbamate: (If using dimethyl carbonate/urea methods) Water-soluble.

Diagnostic Check (TLC)

Mobile Phase: 40% Ethyl Acetate in Hexanes.

  • Rf ~0.8: N,O-Bis-acylated impurity (Least polar).

  • Rf ~0.5: Target Carbamate (Distinct spot).

  • Rf <0.1: Unreacted Amine (Stays at baseline or streaks).

Purification Decision Tree

Use the following logic flow to determine your purification strategy.

PurificationStrategy Start Crude Reaction Mixture CheckTLC Diagnostic: TLC Analysis (40% EtOAc/Hex) Start->CheckTLC ImpurityType Identify Major Impurity CheckTLC->ImpurityType AminePresent Unreacted Amine (Baseline Streak) ImpurityType->AminePresent Basic Impurity BisAcylPresent N,O-Bis-acylated (High Rf Spot) ImpurityType->BisAcylPresent Over-reaction Clean Clean Profile (Single Spot) ImpurityType->Clean Target Dominant AcidWash Protocol A: Acidic Aqueous Wash (pH 3-4) AminePresent->AcidWash BaseHydrolysis Protocol B: Selective Hydrolysis (LiOH/MeOH) BisAcylPresent->BaseHydrolysis FlashCol Protocol C: Flash Chromatography (Gradient Elution) Clean->FlashCol AcidWash->FlashCol Post-Workup BaseHydrolysis->FlashCol Post-Workup

Figure 1: Decision matrix for selecting the appropriate purification protocol based on crude mixture analysis.

Detailed Protocols

Protocol A: Selective Acid Wash (Removal of Unreacted Amine)

Use this if NMR/TLC shows significant unreacted starting amine.

Mechanism: The carbamate nitrogen is non-basic due to resonance delocalization into the carbonyl. The starting amine, however, remains basic. We can protonate the amine to force it into the aqueous layer without affecting the carbamate or the acid-sensitive neopentyl alcohol moiety.

  • Dilution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Wash 1 (Acidic): Wash the organic layer twice with 0.5 M HCl or 5% Citric Acid .

    • Note: Citric acid is preferred if you are worried about acid-catalyzed rearrangement of the neopentyl skeleton (Wagner-Meerwein rearrangement), though 0.5 M HCl is usually safe at room temperature.

  • Check: The amine is now in the aqueous layer.

  • Wash 2 (Neutralization): Wash the organic layer once with saturated NaHCO₃ to remove residual acid.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Chemoselective Hydrolysis (Rescue from O-Acylation)

Use this if you observe a high-Rf impurity (N,O-bis-acylated byproduct).

Mechanism: Carbonates (O-acyl) are more labile (easier to hydrolyze) than carbamates (N-acyl). Mild basic conditions will cleave the unwanted carbonate ester back to the alcohol without touching the desired carbamate.

  • Solvent System: Dissolve the crude mixture in Methanol (MeOH) .

  • Reagent: Add K₂CO₃ (1.5 equivalents) or LiOH (1.0 equivalent) .

  • Reaction: Stir at 0°C to Room Temperature for 30–60 minutes. Monitor by TLC.[1][2]

    • Endpoint: Disappearance of the high-Rf spot (Bis-acyl) and enrichment of the target spot.

  • Workup:

    • Evaporate most of the MeOH.

    • Redissolve residue in EtOAc.

    • Wash with water (to remove salts) and brine.[3]

    • Dry and concentrate.[4]

Protocol C: Flash Column Chromatography (Final Polish)

Required for >98% purity.

Stationary Phase: Silica Gel (230–400 mesh). Loading: Dissolve crude in minimum volume of CH₂Cl₂.

Gradient StepSolvent System (Hexanes : EtOAc)Purpose
Equilibration 90 : 10Condition column.
Elution 1 80 : 20Elutes non-polar impurities (Bis-acyls).
Elution 2 60 : 40Elutes Target Molecule.
Flush 0 : 100 (EtOAc)Elutes polar byproducts/amine salts.

Visualization: The molecule is not UV-active (unless a benzoyl group is present elsewhere). Use Permanganate Stain (KMnO₄) or Phosphomolybdic Acid (PMA) stain. The hydroxyl group usually stains well with PMA.

Troubleshooting & FAQs

Q1: My product is "oiling out" and won't crystallize. How do I get a solid?

A: The 3-hydroxy group and the flexible alkyl chain often prevent easy crystallization.

  • Solution: Try trituration . Dissolve the oil in a minimum amount of diethyl ether, then slowly add cold pentane or hexanes while scratching the flask walls.

  • Alternative: If it remains an oil, high-vacuum drying (0.1 mmHg) for 12+ hours is essential to remove trapped solvent, which often acts as a plasticizer preventing solidification.

Q2: I see a "double spot" on TLC for my target. Is it decomposing?

A: Likely not decomposition.[5] This is often due to Rotamers .

  • Explanation: The amide/carbamate bond (N-C=O) has restricted rotation. In NMR, this appears as broad or split peaks. On TLC, it can sometimes cause streaking or a "figure-8" spot.

  • Verification: Run the TLC in a slightly more polar solvent. If the ratio of the two spots is constant, it is likely rotamers or diastereomers (if the 4,4-dimethylpentyl chain has a chiral center at C3). Note: C3 is chiral (CH-OH). If you started with a racemic amine, you will have a racemic product, which appears as one spot. If you have diastereomeric impurities, they will separate.

Q3: Can I use distillation?

A: Avoid standard distillation. Carbamates can undergo thermal decomposition (cracking) to isocyanates and alcohols at high temperatures (>150°C). If you must distill, use Kugelrohr distillation under high vacuum (<0.05 mmHg) to keep the temperature below 120°C.

Q4: The NMR shows a broad peak at 4.5-5.0 ppm that disappears with D₂O shake.

A: This is the -OH proton . Its presence and coupling confirm you have successfully preserved the hydroxyl group and not O-acylated it. If this peak is missing, check for O-acylation (Protocol B).

References & Grounding

  • Carbamate Stability & Synthesis:

    • Source: Organic Chemistry Portal. "Synthesis of Carbamates."

    • Relevance: Confirms general stability of N-carbamates vs O-carbonates and reaction conditions.

  • Chemoselective Hydrolysis (Carbonate vs Carbamate):

    • Source: Greene's Protective Groups in Organic Synthesis.

    • Context: Protocols for selective cleavage of carbonates in the presence of carbamates using mild basic conditions (LiOH/MeOH).

  • Purification of Hydroxy-Carbamates:

    • Source:Journal of Organic Chemistry. "Differentiation of O-acetyl and O-carbamoyl esters."

    • Relevance: Discusses separation techniques for N/O substituted species.

  • Tebuconazole Impurity Profiling (Structural Analog):

    • Source: ResearchGate.[6] "Enantioselective degradation of tebuconazole..."

    • Relevance: Confirms the stability and extraction properties of the 3-hydroxy-4,4-dimethylpentyl moiety in environmental and synthetic contexts.

Disclaimer: This guide assumes standard laboratory safety practices. Always consult the SDS for Methyl Chloroformate and associated reagents before handling.

Sources

Technical Support Center: Stability of Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Degradation Mechanisms in Aqueous Solution Document ID: TSC-2026-CHM-04 Last Updated: February 21, 2026

Introduction: Understanding Your Compound's Vulnerabilities

Welcome to the technical guide for Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate . If you are observing unexpected degradation, loss of potency, or unknown peaks in your chromatograms, you are likely encountering one of two competing instability mechanisms inherent to this structure: base-catalyzed hydrolysis or intramolecular cyclization .

This molecule is not a simple carbamate.[1][2][3][4][5][6][7][8] It contains a "Trojan Horse"—the


-hydroxyl group located three carbons away from the carbamate nitrogen. In aqueous solution, particularly under physiological or basic conditions, this proximity allows the molecule to "bite its own tail," expelling methanol and forming a stable cyclic species.

This guide prioritizes the causality of these events and provides self-validating protocols to stabilize your formulation.

Module 1: The "Hidden" Degradation Pathway (Cyclization)

The Issue

Users often report a degradation product that is more hydrophobic than the parent compound (eluting later on RP-HPLC) and has a mass difference of -32 Da (loss of methanol). This is not hydrolysis; it is cyclization.

The Mechanism: Intramolecular Nucleophilic Attack

The 3-hydroxy group acts as an internal nucleophile. Under neutral to basic pH, the hydroxyl oxygen attacks the carbamate carbonyl carbon.

  • The Gem-Dimethyl Effect: The bulky 4,4-dimethyl group adjacent to the hydroxyl acts as a conformational anchor. While it protects the tail from metabolic oxidation, its steric bulk restricts bond rotation, frequently locking the molecule into a conformation that favors ring closure (the Thorpe-Ingold effect principle applied to conformational restriction).

Visualizing the Pathway

The following diagram illustrates the competition between the standard hydrolysis you expect and the cyclization you might not.

DegradationPathways cluster_conditions Condition Dependence Parent Parent Compound (Methyl N-(3-hydroxy...)carbamate) Inter Tetrahedral Intermediate Parent->Inter OH- Attack (Base) CyclicProd Cyclization Product (6-Membered Cyclic Carbamate) Parent->CyclicProd Intramolecular Attack (C3-OH) HydrolysisProd Hydrolysis Products (Amine + CO2 + Methanol) Inter->HydrolysisProd Elimination Text pH > 8: Hydrolysis Dominates pH 6-8: Cyclization Competes

Caption: Figure 1. Competing degradation pathways. Note that cyclization (green path) is intramolecular and can occur even when external nucleophiles (OH-) are low.

Module 2: Troubleshooting & FAQs

Q1: My compound is stable at pH 2.0 but degrades at pH 7.4. Is this normal?

Answer: Yes.

  • Explanation: Methyl carbamates are generally stable in acidic media (pH < 4) because the carbonyl oxygen protonation required for acid hydrolysis is inefficient, and the leaving group (methanol) is poor without protonation.

  • At pH 7.4: You are entering the window where the E1cB mechanism (Elimination Unimolecular conjugate Base) begins. The base (buffer or OH-) deprotonates the carbamate nitrogen (pKa ~12-13), creating a transient isocyanate intermediate that rapidly breaks down. Simultaneously, the 3-hydroxyl group becomes sufficiently nucleophilic to attack the carbonyl, driving cyclization.

Q2: I see a new peak eluting after the parent in Reverse Phase HPLC. What is it?

Answer: This is likely the cyclic carbamate (1,3-oxazinan-2-one derivative) .

  • Logic:

    • Hydrolysis products (primary amine + methanol) are highly polar and usually elute in the void volume or very early.

    • Cyclization removes the polar -NH and -OH protons and "hides" them in a ring, increasing the molecule's overall lipophilicity.

    • Action: Check the Mass Spectrum. If [M+H]+ is Parent - 32 , it is the cyclic product.

Q3: Does the 4,4-dimethyl group improve stability?

Answer: It provides metabolic stability (blocking oxidation) but may compromise chemical stability.

  • Insight: The steric bulk prevents enzymes from attacking the terminal carbons, but it does not protect the carbamate linkage from the internal hydroxyl group. In fact, by restricting the flexibility of the pentyl chain, it may reduce the entropic penalty of ring formation, accelerating cyclization compared to a linear isomer.

Module 3: Experimental Protocols

Protocol A: Kinetic Stability Profiling (Self-Validating)

Purpose: To distinguish between hydrolysis and cyclization rates.

Reagents:

  • Buffers: 100 mM HCl (pH 1.2), 50 mM Phosphate (pH 7.4), 50 mM Borate (pH 9.0).

  • Internal Standard: Caffeine (or a structurally similar stable carbamate without an OH group).

Workflow:

  • Preparation: Prepare a 10 mM stock of the compound in Acetonitrile (ACN).

  • Initiation: Spike stock into pre-warmed (37°C) buffers to a final conc. of 50 µM (0.5% ACN final).

  • Sampling: Aliquot at T=0, 1h, 4h, 8h, 24h.

  • Quenching:

    • For pH 1.2: Neutralize with Ammonium Acetate.

    • For pH 9.0: Immediately acidify with 1% Formic Acid to pH ~3 (stops base catalysis).

  • Analysis: HPLC-UV/MS.

Data Interpretation Table:

ObservationDiagnosisRemediation
Loss of Parent + No New Peaks Hydrolysis (Products are polar/invisible to UV)Store at pH < 5; Lyophilize.
Loss of Parent + Late Eluting Peak (-32 Da) Intramolecular CyclizationAvoid neutral/basic buffers; formulation requires complexation (e.g., Cyclodextrins).
Stable at pH 1.2, Unstable at pH 9 Base-Catalyzed Hydrolysis (Normal)Standard pH adjustment.
Protocol B: Diagnostic Decision Tree

TroubleshootingTree Start Start: Compound Degrading CheckPH Check Solution pH Start->CheckPH Acidic Acidic (pH < 4) CheckPH->Acidic NeutralBasic Neutral/Basic (pH > 6) CheckPH->NeutralBasic CheckTemp Is Temp > 40°C? Acidic->CheckTemp CheckPeaks Check HPLC for New Peaks NeutralBasic->CheckPeaks AcidHydrolysis Acid Hydrolysis (Slow, AAc2 mech) CheckTemp->AcidHydrolysis Yes Stable Stable CheckTemp->Stable No NewPeakYes New Late Peak? (-32 Da) CheckPeaks->NewPeakYes Yes NewPeakNo No New Peak (Only loss of area) CheckPeaks->NewPeakNo No Cyclization CONFIRMED: Intramolecular Cyclization NewPeakYes->Cyclization BaseHydrolysis CONFIRMED: Base Hydrolysis NewPeakNo->BaseHydrolysis

Caption: Figure 2. Diagnostic logic for identifying the specific instability mode.

References

  • Larhed, M., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.[4] Link

    • Relevance: Comprehensive review of carbamate stability, resonance stabilization, and hydrolysis kinetics in medicinal chemistry.
  • Saari, W. S., et al. (1990).[4] Cyclization-activated prodrugs.[4] Basic carbamates of 4-hydroxyanisole. Journal of Medicinal Chemistry.[4] Link

    • Relevance: Establishes the mechanism of hydroxy-carbamate cyclization and the kinetics of ring form
  • Armstrong, V. C., & Moodie, R. B. (1969).[1] The hydrolysis of amides, esters, and related compounds in acid solution.[1] Part II. Carbamates. Journal of the Chemical Society B. Link

    • Relevance: Foundational text on the AAc2 mechanism of carbam
  • Houston, Z. H. (2012). Hydrolytic Stability of Carbamate and Carbonate Closomers.[9]Link

    • Relevance: Provides comparative stability data for carbamates in pH 2-12 buffers, relevant for drug delivery system design.
  • Karthikeyan, K., et al. (2010). Stability-Indicating HPLC Method for the Determination of Impurities in Meprobamate. Journal of Chromatographic Science. Link

    • Relevance: Validated analytical protocols for separating carbamates from their hydrolysis degrad

Sources

Validation & Comparative

1H NMR spectrum of methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Structural Elucidation of Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate

Executive Summary This guide provides a technical analysis of the 1H NMR spectrum for Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate , a critical intermediate often encountered in the synthesis of peptidomimetics and protease inhibitors.

Rather than a static list of peaks, this guide compares two distinct analytical approaches: Routine Screening (CDCl₃) versus Structural Validation (DMSO-d₆) . We analyze how solvent choice dictates the resolution of labile protons (


 and 

), providing the necessary experimental data to distinguish this compound from structural isomers.

Part 1: The Analytical Challenge & Strategy

The molecule consists of four distinct magnetic environments that pose specific resolution challenges:

  • The Carbamate Moiety: Contains a methoxy group (

    
    ) and an exchangeable amide proton (
    
    
    
    ).
  • The Steric Tail: A bulky tert-butyl group (the 4,4-dimethylpentyl terminus) which creates a massive singlet, potentially obscuring smaller signals if shimming is poor.

  • The Chiral Center: The secondary alcohol (

    
    ) introduces stereocenter complexity.
    
  • The Linker: The ethylene bridge (

    
    ) often appears as higher-order multiplets.
    
Comparative Approach: Solvent Selection

The choice of solvent is the primary variable in the successful validation of this structure.

FeatureMethod A: CDCl₃ (Chloroform-d) Method B: DMSO-d₆ (Dimethyl Sulfoxide-d₆)
Primary Use Routine purity checks; high solubility.Full structural characterization; stereochemistry.

Signal
Broad singlet; often chemically exchanged/invisible.[1][2]Sharp triplet (coupled to

); diagnostic.

Signal
Broad singlet; chemical shift varies with concentration.[1]Sharp doublet (coupled to

); confirms secondary alcohol.
Water Peak ~1.56 ppm (often overlaps with alkyl chain).~3.33 ppm (can overlap with

or

if wet).
Recommendation Use for quick reaction monitoring.MANDATORY for final structural assignment.

Part 2: Comparative Experimental Data

The following data represents the reference spectral characteristics for the compound.

Dataset 1: Method A (CDCl₃)

Conditions: 10 mg sample in 0.6 mL CDCl₃, 400 MHz, 298 K.

Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentNotes
0.90 Singlet (s)9H

Diagnostic tert-butyl group. Very intense.
1.35 - 1.50 Multiplet (m)1H

(H3a)
Diastereotopic proton (adjacent to chiral center).
1.55 - 1.70 Multiplet (m)1H

(H3b)
Diastereotopic proton.
2.10 Broad Singlet (br s)1H

Unreliable. Position drifts with concentration. No coupling visible.[1]
3.20 - 3.40 Multiplet (m)3H

+

Overlapping signals. The

is often obscured.[1]
3.66 Singlet (s)3H

Characteristic methyl carbamate singlet.
4.90 Broad Singlet (br s)1H

Broad due to quadrupole relaxation and exchange.

Critique of Method A: While CDCl₃ confirms the presence of the tert-butyl and methoxy groups, it fails to definitively prove the existence of the secondary alcohol or the carbamate connectivity due to the loss of


-coupling on the labile protons.
Dataset 2: Method B (DMSO-d₆) - The Gold Standard

Conditions: 10 mg sample in 0.6 mL DMSO-d₆, 400 MHz, 298 K.

Chemical Shift (δ, ppm)MultiplicityCoupling (

, Hz)
IntegralAssignmentInterpretation
0.84 Singlet (s)-9H

Slightly shielded compared to CDCl₃.
1.25 - 1.40 Multiplet (m)-1H

(H3a)
Resolved from water peak.
1.45 - 1.60 Multiplet (m)-1H

(H3b)
Distinct from H3a.
2.95 - 3.10 Multiplet (m)-2H

Distinct from the chiral proton.
3.15 ddd or dt

1H

Diagnostic. Clearly resolved.
3.52 Singlet (s)-3H

Methyl carbamate.
4.45 Doublet (d)

1H

Validation. Doublet confirms

connectivity.
7.10 Triplet (t)

1H

Validation. Triplet confirms

connectivity.

Why this matters: In DMSO-d₆, the


 appears as a doublet.[2] This proves the alcohol is secondary. If it were tertiary (e.g., isomeric impurity), it would be a singlet. If it were primary, it would be a triplet. Method B is self-validating. 

Part 3: Structural Visualization & Logic

The following diagram illustrates the connectivity and the specific protons targeted in the NMR analysis.

G cluster_0 Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate MeO MeO (3.52 ppm) Singlet CO C=O MeO->CO NH NH (7.10 ppm) Triplet CO->NH CH2_N CH₂-N (~3.0 ppm) NH->CH2_N J-coupling CH2_Mid CH₂ (Mid) CH2_N->CH2_Mid CH_OH CH-OH (3.15 ppm) Multiplet CH2_Mid->CH_OH OH OH (4.45 ppm) Doublet CH_OH->OH J-coupling (DMSO only) tBu t-Butyl (0.84 ppm) Singlet (9H) CH_OH->tBu

Caption: Connectivity map highlighting the critical J-coupling pathways visible in DMSO-d₆ (Red/Green nodes).

Part 4: Experimental Protocol (Standard Operating Procedure)

To ensure the reproducibility of the data presented above, follow this strict protocol. This minimizes water interference, which is the primary cause of poor carbamate resolution.

Step 1: Sample Preparation
  • Massing: Weigh 5.0 – 10.0 mg of the carbamate into a clean vial.

    • Note: Avoid high concentrations (>20 mg) as hydrogen bonding aggregates can shift the

      
       signals broad.
      
  • Solvent Addition:

    • For Validation (Method B): Add 0.6 mL of DMSO-d₆ (ampoule grade, 99.9% D).

    • Critical: Do not use "old" DMSO from a bulk bottle; absorbed atmospheric water will broaden the

      
       signal via exchange.
      
  • Homogenization: Vortex for 30 seconds. Ensure no solids remain.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Relaxation Delay (D1): Set to ≥ 5.0 seconds .

    • Reasoning: The tert-butyl protons (9H) and the quaternary carbons nearby have long T1 relaxation times. A short D1 will result in poor integration of the methyl signals relative to the single protons.

  • Scans (NS): 16 scans are usually sufficient due to the high proton count of the t-butyl group.

  • Apodization: Apply 0.3 Hz line broadening (LB) to improve S/N without compromising the fine splitting of the

    
     doublet.
    
Step 3: Troubleshooting (Decision Tree)

Workflow Start Start: Acquire 1H NMR in DMSO-d6 CheckOH Is OH signal a sharp doublet? Start->CheckOH CheckNH Is NH signal a triplet? CheckOH->CheckNH Yes FailWater FAIL: Broad Singlet observed CheckOH->FailWater No (Broad) Pass PASS: Structure Validated CheckNH->Pass Yes CheckNH->FailWater No (Broad) Action1 Action: Sample is wet/acidic. Add activated 4A sieves or Use fresh ampoule DMSO. FailWater->Action1 Action1->Start Re-run

Caption: Workflow for validating signal integrity. Broad OH/NH signals usually indicate water contamination or acidic impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Authoritative text on chemical shifts and coupling constants).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gorobets, N. Y., et al. (2012). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Journal of Physical Organic Chemistry, 25(8).

Sources

Structural Elucidation Guide: 13C NMR Benchmarking of the 3-Hydroxy-4,4-Dimethylpentyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The 3-hydroxy-4,4-dimethylpentyl group represents a specific steric challenge in structural elucidation. Characterized by a bulky tert-butyl group adjacent to a chiral carbinol center, this moiety exhibits unique NMR signatures driven by the


-gauche effect  and steric compression.

This guide objectively compares the experimental 13C NMR shifts of this hindered moiety against its regioisomers (e.g., 2-hydroxy analogs) and provides a validated workflow for distinguishing these structures in complex organic frameworks.

The Comparative Landscape: Steric vs. Non-Steric Isomers

In drug discovery, distinguishing between the 3-hydroxy (hindered) and 2-hydroxy (unhindered) isomers of 4,4-dimethylpentyl chains is critical, as metabolic hydroxylation often occurs at multiple sites.[1]

Core Comparison Data

The following table contrasts the 13C NMR shifts of the target moiety against its primary regioisomer. Data is standardized for CDCl₃ at 100 MHz.[1][2]

Carbon PositionTarget: 3-Hydroxy-4,4-dimethylpentyl Alternative: 2-Hydroxy-4,4-dimethylpentyl Diagnostic Difference (

)
C3 (Carbinol) 76.0 – 79.5 ppm 45.0 – 48.0 ppm (Methylene)~30 ppm (Shift of func. group)
C2 (Methylene) 28.0 – 31.0 ppm65.0 – 68.0 ppm (Carbinol)~35 ppm (Shift of func. group)
C4 (Quaternary) 35.5 – 36.5 ppm 30.0 – 31.5 ppm+5 ppm (Deshielded by

-OH)
Methyls (t-Bu) 25.8 – 26.5 ppm29.5 – 30.5 ppm-4 ppm (Shielded by

-OH)

Technical Insight: The most reliable diagnostic is the C4 Quaternary Carbon . In the 3-hydroxy isomer, the C4 is in the


-position to the hydroxyl group, causing a significant downfield shift (~36 ppm). In the 2-hydroxy isomer, C4 is 

-positioned, leading to a more shielded value (~30 ppm).[1]
Solvent Effects: CDCl₃ vs. DMSO-d₆

Solvent choice drastically affects the resolution of the carbinol proton and carbon shifts due to hydrogen bonding.

SolventC3 Shift (CH-OH)ObservationRecommendation
CDCl₃ 76.5 ppmSharp signals; OH proton often broad or invisible.Best for routine backbone assignment.
DMSO-d₆ 74.8 ppmSlight upfield shift; OH proton becomes a doublet (coupling to CH).Mandatory for stereochemical assignment (Mosher ester analysis).
MeOD 77.0 ppmCarbon signal broadens slightly due to deuterium exchange dynamics.Avoid if accurate integration is required.[3]
Experimental Protocol: Self-Validating Assignment Workflow

To ensure high-confidence assignment (E-E-A-T), follow this causal workflow. This protocol avoids common pitfalls where the intense t-butyl signal obscures smaller methylene peaks.

Step 1: Sample Preparation
  • Concentration: Dissolve 10–15 mg of compound in 0.6 mL of CDCl₃.

  • Additives: If signals are broad, add 1 drop of D₂O (shakes out exchangeable protons) or use DMSO-d₆ to freeze conformation.[1]

Step 2: Acquisition Parameters
  • 1D 13C: Minimum 512 scans.

  • DEPT-135: Critical for distinguishing the C2 methylene (down/negative) from the C1/C3 methines (up/positive).

  • HMBC (Heteronuclear Multiple Bond Correlation): Set long-range coupling delay to 8Hz (62.5ms). This is optimized for the J² and J³ couplings from the t-butyl methyls.

Step 3: The "Anchor Point" Logic
  • Identify the Methyls (Intense singlet ~26 ppm).[4]

  • Look for HMBC correlations from these methyls.

    • Strong correlation

      
       C4 (Quaternary, ~36 ppm).[1]
      
    • Weaker correlation

      
       C3 (Carbinol, ~77 ppm).[1]
      
  • If the Methyls correlate to a CH(OH) , you have the 3-hydroxy isomer.

  • If the Methyls correlate to a CH₂ , you have the 2-hydroxy isomer (or the hydroxyl is further away).

Visualization: Logic Flow for Structural Assignment

The following diagram illustrates the decision matrix for assigning the 3-hydroxy-4,4-dimethylpentyl group using standard NMR experiments.

NMR_Assignment_Flow Start Start: Crude 13C NMR Spectrum Identify_tBu Step 1: Identify t-Butyl Signal (Intense Peak ~26 ppm) Start->Identify_tBu Check_C4 Step 2: Locate Quaternary C4 (HMBC from t-Bu -> ~36 ppm) Identify_tBu->Check_C4 Decision_C3 Step 3: Analyze C4 Neighbors (via HMBC/COSY) Check_C4->Decision_C3 Result_3OH Target Identified: 3-Hydroxy-4,4-dimethylpentyl (C4 connects to CH-OH) Decision_C3->Result_3OH C4 -> CH (~77 ppm) Result_2OH Isomer Identified: 2-Hydroxy-4,4-dimethylpentyl (C4 connects to CH2) Decision_C3->Result_2OH C4 -> CH2 (~48 ppm)

Caption: Decision tree for distinguishing regioisomers based on HMBC connectivity from the tert-butyl anchor group.

Mechanistic Insight: The -Gauche Effect[5]

Why do the shifts behave this way?

  • Steric Compression (Shielding): In the 3-hydroxy isomer, the hydroxyl group and one of the t-butyl methyls are in a

    
    -gauche arrangement. This steric crowding compresses the electron cloud, typically causing a slight upfield shift (shielding)  of the involved methyl carbons (observed at ~26 ppm vs ~30 ppm in unhindered analogs).[1]
    
  • Deshielding of C3: The C3 carbon is directly attached to an electronegative oxygen and a bulky t-butyl group. The inductive effect of oxygen dominates, pushing the shift to 76-80 ppm .

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

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A Researcher's Guide to the Infrared Spectroscopy of Hydroxy-Carbamate Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of functional groups is a cornerstone of molecular analysis. Among the myriad of functionalities encountered in medicinal chemistry, the hydroxy-carbamate group presents a unique spectroscopic challenge and opportunity. This guide provides an in-depth exploration of the characteristic infrared (IR) spectroscopy peaks of the hydroxy-carbamate moiety, offering a comparative analysis with structurally related functional groups and detailing a robust experimental protocol for acquiring high-quality data.

The Hydroxy-Carbamate Moiety: A Functional Group of Interest

The hydroxy-carbamate functional group, characterized by the presence of a hydroxyl group attached to the nitrogen atom of a carbamate, is an important structural motif in a variety of bioactive molecules. Its unique electronic and steric properties, conferred by the N-hydroxyl group, can significantly influence a molecule's pharmacological profile, including its metabolic stability and target-binding interactions. Understanding the vibrational spectroscopy of this group is therefore crucial for its unambiguous identification and for studying its molecular environment.

Deciphering the Vibrational Signature: Key IR Peaks of the Hydroxy-Carbamate Group

The infrared spectrum of a hydroxy-carbamate is a composite of the vibrational modes of its constituent bonds: the O-H, N-H, C=O (carbonyl), and C-N bonds. The presence of the electronegative oxygen atom on the nitrogen significantly influences the electronic distribution within the carbamate backbone, leading to characteristic shifts in the absorption frequencies of these bonds compared to simple carbamates.

A prime example for understanding these spectral features is tert-butyl N-hydroxycarbamate.[1] Its IR spectrum provides a clear window into the vibrational behavior of this functional group.

Key Vibrational Modes and Their Approximate Wavenumber Ranges:

  • O-H Stretching (ν O-H): A broad and often strong absorption is expected in the region of 3200-3400 cm⁻¹ . The breadth of this peak is a hallmark of hydrogen bonding, a significant intermolecular interaction in hydroxy-carbamates. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to a range of vibrational energies and, consequently, a broad peak.

  • N-H Stretching (ν N-H): A medium to strong, and typically sharper, absorption is observed around 3100-3300 cm⁻¹ . This peak can sometimes be obscured by the broader O-H stretching band, appearing as a shoulder on the main hydroxyl peak.

  • C=O Stretching (ν C=O): The carbonyl stretch is one of the most intense and characteristic absorptions in the IR spectrum. For hydroxy-carbamates, this peak typically appears in the range of 1680-1720 cm⁻¹ . The exact position is sensitive to the electronic environment. The electron-withdrawing nature of the N-hydroxyl group can lead to a slight increase in the C=O bond order and a shift to a higher wavenumber compared to some simple carbamates.

  • C-N Stretching (ν C-N): The stretching vibration of the carbon-nitrogen bond is generally found in the fingerprint region, typically between 1200-1350 cm⁻¹ . This peak can be coupled with other vibrations and may be of variable intensity.

The molecular structure of the hydroxy-carbamate functional group is depicted below, highlighting the key bonds responsible for its characteristic IR absorption peaks.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Ensure ATR crystal is clean p2 Place a small amount of powdered sample on the crystal p1->p2 p3 Apply consistent pressure with the anvil p2->p3 a1 Collect a background spectrum p3->a1 a2 Collect the sample spectrum a1->a2 a3 Co-add multiple scans (e.g., 16-32) a2->a3 d1 Perform background subtraction a3->d1 d2 Apply ATR correction (if comparing to transmission data) d1->d2 d3 Identify and label significant peaks d2->d3

Figure 2: Workflow for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology:

  • Instrument and Accessory Preparation:

    • Ensure the FTIR spectrometer is properly purged and has reached thermal equilibrium.

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth. It is imperative that the crystal surface is free from any residual contaminants.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This spectrum will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Application:

    • Place a small amount of the powdered solid sample onto the center of the ATR crystal. Only a few milligrams of the sample are typically required.

    • Lower the ATR anvil to apply consistent and even pressure to the sample. Good contact between the sample and the crystal is critical for obtaining a high-quality spectrum. [2]4. Sample Spectrum Acquisition:

    • Acquire the sample spectrum. For a good signal-to-noise ratio, it is recommended to co-add 16 to 32 scans.

    • The typical spectral range for analysis is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • If comparing the ATR spectrum to a transmission spectrum from a library, an ATR correction may be necessary to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • Identify and label the key absorption bands, paying close attention to the regions characteristic of the O-H, N-H, and C=O stretching vibrations.

This self-validating protocol, through the acquisition of a fresh background for each sample set and the application of consistent pressure, ensures the reliability and reproducibility of the obtained spectra.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of molecules containing the hydroxy-carbamate functional group. By understanding the characteristic absorption frequencies of the O-H, N-H, and C=O bonds, and how they differ from those in simple carbamates, ureas, and amides, researchers can confidently identify and characterize this important moiety. The implementation of a robust experimental protocol, such as the ATR-FTIR method detailed here, is paramount for obtaining high-quality, reliable data essential for advancing drug discovery and development.

References

  • Anonymous. (n.d.). Amide infrared spectra. Chemistry LibreTexts.
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  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube.
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  • ResearchGate. (n.d.). FT-IR spectra of the urethane product prepared by the reaction between....
  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • PubMed. (1980).
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  • Taylor & Francis. (n.d.).
  • Semantic Scholar. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N‑Methylacetamide Fine Components.

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